Z-Arg(tos)-OH
Description
Properties
IUPAC Name |
(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6S/c1-15-9-11-17(12-10-15)32(29,30)25-20(22)23-13-5-8-18(19(26)27)24-21(28)31-14-16-6-3-2-4-7-16/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,24,28)(H,26,27)(H3,22,23,25)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQRCFPZYISVMF-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Authored by Gemini, Senior Application Scientist
An In-depth Technical Guide to Nα-Carbobenzoxy-Nω-tosyl-L-arginine [Z-Arg(tos)-OH]
Abstract
Nα-Carbobenzoxy-Nω-tosyl-L-arginine, commonly abbreviated as Z-Arg(tos)-OH, is a critical doubly protected amino acid derivative essential for peptide synthesis. This guide provides an in-depth analysis of its chemical properties, structure, and strategic applications, particularly in solution-phase peptide synthesis (SPPS). We will explore the rationale behind its dual-protection scheme, detailing the roles of the Nα-benzyloxycarbonyl (Z) group and the Nω-tosyl (Tos) group. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols for its synthesis, purification, and incorporation into peptide chains. Furthermore, it covers analytical characterization techniques, common challenges, and troubleshooting strategies to ensure successful application in complex synthetic workflows.
Introduction: The Strategic Importance of Arginine Protection
Arginine's guanidinium side chain, with a pKa of approximately 12.5, is strongly basic and highly nucleophilic. This reactivity necessitates robust protection during peptide synthesis to prevent undesirable side reactions, such as acylation of the guanidinium group, which would lead to branched impurities and failed syntheses. The choice of protecting group for arginine is a critical decision that dictates the overall synthetic strategy, particularly the final deprotection conditions.
Z-Arg(tos)-OH is a derivative where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the side-chain guanidino group is masked by a p-toluenesulfonyl (tosyl or Tos) group. This dual-protection scheme is particularly well-suited for classical solution-phase peptide synthesis. The Z-group, introduced by Bergmann and Zervas in 1932, is stable to a range of coupling conditions and can be selectively removed by catalytic hydrogenolysis, offering a degree of orthogonality. The tosyl group provides robust protection for the guanidinium function but requires harsh acidic conditions, typically anhydrous hydrogen fluoride (HF), for its removal. This guide will dissect the properties and applications of this important building block.
Chemical Structure and Physicochemical Properties
The structure of Z-Arg(tos)-OH combines the L-arginine backbone with two distinct protecting groups, each serving a specific function in synthetic chemistry.
Caption: Chemical structure of Nα-Z-Nω-tosyl-L-arginine.
Physicochemical Data Summary
The key properties of Z-Arg(tos)-OH and its common salt form are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | (2S)-5-[[Amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(phenylmethoxy)carbonylamino]pentanoic acid | N/A |
| Synonyms | Z-Arg(Tos)-OH, Nα-Cbz-Nω-tosyl-L-arginine | |
| CAS Number | 13650-38-9 (Cyclohexylamine salt) | [1][2][3] |
| Molecular Formula | C21H26N4O6S (Free Acid) | [1] |
| Molecular Weight | 462.52 g/mol (Free Acid) | [3] |
| Appearance | White to off-white powder | [3] |
| Solubility | Soluble in polar organic solvents like DMF, DCM; low solubility in water. | N/A |
| Storage | Store at 2-8°C, protected from light and moisture. | N/A |
Synthesis and Purification Protocols
Synthesis of Z-Arg(tos)-OH
The synthesis of Z-Arg(tos)-OH is typically achieved by the sequential protection of L-arginine. A common route involves first protecting the α-amino group with the Z-group, followed by tosylation of the guanidinium side chain. A detailed protocol adapted from established methods is provided below.[4]
Experimental Protocol: Synthesis of Z-Arg(tos)-OH
Materials:
-
Nα-Carbobenzoxy-L-arginine (Z-Arg-OH)
-
p-Toluenesulfonyl chloride (Tos-Cl)
-
4 N Sodium hydroxide (NaOH) solution
-
Acetone
-
Ethyl acetate (EtOAc)
-
Dilute aqueous ammonia (NH4OH)
-
1 N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Ion-exchange resin (e.g., Dowex 50, H+ form)
-
Ethanol
Procedure:
-
Dissolution: In a flask cooled in an ice bath, dissolve Nα-Carbobenzoxy-L-arginine (1.0 eq.) in cold 4 N NaOH solution (6.0 eq.).
-
Solvent Addition: Add acetone to the solution (approx. 6 times the volume of the NaOH solution).
-
Tosylation: While maintaining the temperature at 0°C, add p-toluenesulfonyl chloride (approx. 2.5 eq.) in small portions over 1 hour with vigorous stirring.
-
Reaction Monitoring & Quenching: Continue stirring in the ice bath for an additional 1-2 hours. The reaction can be monitored by TLC. Once complete, dilute the reaction mixture with water.
-
Acidification & Extraction: Acidify the aqueous solution with 1 N HCl to a pH of ~2-3. Extract the product into ethyl acetate (3x volumes).
-
Aqueous Wash: Wash the combined organic extracts with dilute aqueous ammonia to remove any unreacted Z-Arg-OH.
-
Product Isolation: Re-acidify the aqueous ammonia layer with 1 N HCl and extract the product back into ethyl acetate.
-
Drying and Concentration: Dry the final organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product as a glassy solid or oil.[4]
-
Purification (Optional): For higher purity, the crude product can be dissolved in 50% ethanol and passed through an ion-exchange column (H+ form) to remove residual salts and starting material.[4] Evaporation of the eluates yields the purified Z-Arg(tos)-OH.
Purification by Crystallization
While Z-Arg(tos)-OH is often isolated as an amorphous or glassy solid, its cyclohexylamine (CHA) salt can be readily crystallized, which significantly aids in purification.[5]
Protocol: Crystallization as Cyclohexylamine Salt
-
Salt Formation: Dissolve the crude, oily Z-Arg(tos)-OH in methanol. Cool the solution to 0°C.
-
Precipitation: Add cyclohexylamine (approx. 1.0 eq.) to the cooled solution. To induce crystallization, add diethyl ether dropwise until the solution becomes faintly cloudy. If needed, clear the solution with a few drops of methanol.
-
Crystallization: Scratch the inside of the flask to initiate crystal formation and store the flask at 4°C overnight.
-
Isolation: Collect the crystalline salt by filtration, wash with cold diethyl ether, and dry under vacuum.[5] The pure free acid can be regenerated from the salt by an acid wash and extraction into an organic solvent.[5]
Application in Solution-Phase Peptide Synthesis (SPPS)
Z-Arg(tos)-OH is a cornerstone for incorporating arginine in solution-phase synthesis, where intermediates are purified after each coupling step. The robust nature of the Tos group ensures it remains intact throughout the multi-step synthesis.
Caption: Generalized workflow for solution-phase peptide synthesis.
Protocol: Dipeptide Synthesis (Z-Arg(tos)-Gly-OMe)
This protocol details the coupling of Z-Arg(tos)-OH to glycine methyl ester (H-Gly-OMe) using the dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) method, a classic and effective strategy for minimizing racemization.[6]
Materials:
-
Z-Arg(tos)-OH
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
5% aqueous HCl, Saturated aqueous NaHCO₃, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Amine Free-Basing: In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.0 eq.) in anhydrous DCM. Add DIPEA (1.0 eq.) to neutralize the salt and stir for 15 minutes at room temperature.
-
Carboxyl Activation: In a separate flask, dissolve Z-Arg(tos)-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool the mixture to 0°C in an ice bath.
-
Coupling: Add a solution of DCC (1.1 eq.) in DCM dropwise to the stirred Z-Arg(tos)-OH solution at 0°C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Add the free-based glycine methyl ester solution from step 1 to the activated acid mixture. Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude dipeptide, Z-Arg(tos)-Gly-OMe, can be purified by silica gel chromatography or crystallization from a suitable solvent system (e.g., EtOAc/hexanes).
Deprotection Strategies and Associated Challenges
The removal of the protecting groups from the final peptide is a critical step that dictates the purity and integrity of the product.
Nα-Z Group Cleavage
The Z-group is typically removed by catalytic hydrogenolysis . This is a mild procedure that preserves most other protecting groups, including the Tos group.
-
Conditions: H₂ gas, 10% Palladium on carbon (Pd/C) catalyst, in a solvent like methanol or acetic acid.
-
Causality: The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen, releasing the free amine and toluene as a byproduct. This method is clean and efficient but is incompatible with peptides containing sulfur-containing amino acids like methionine or cysteine, which can poison the catalyst.
Nω-Tos Group Cleavage
The tosyl group is exceptionally stable to most reagents used in peptide synthesis, including the conditions for Z-group removal. Its cleavage requires very strong acidolysis.
Protocol: Anhydrous Hydrogen Fluoride (HF) Cleavage
WARNING: Anhydrous HF is extremely corrosive, toxic, and volatile. This procedure must be performed only by trained personnel in a specialized, HF-resistant apparatus within a properly ventilated fume hood.[7][8][9]
Materials:
-
Protected peptide
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)[7]
-
HF-resistant cleavage vessel and apparatus (e.g., made of Teflon/Kel-F)
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dried protected peptide and a scavenger mixture (e.g., HF:anisole, 9:1 v/v) into the HF reaction vessel.[8]
-
Cooling: Cool the vessel to -78°C using a dry ice/acetone bath.
-
HF Distillation: Carefully distill a measured amount of anhydrous HF into the reaction vessel.
-
Cleavage Reaction: Warm the vessel to between -5°C and 0°C and stir for 1-2 hours. Peptides containing Arg(Tos) often require the longer reaction time for complete deprotection.[7][10]
-
HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum, trapping the toxic fumes appropriately.
-
Peptide Precipitation: Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Collect the peptide by filtration or centrifugation, wash with more cold ether to remove scavengers, and dry under vacuum.
Mechanism and Challenges of Tosyl Cleavage
The cleavage proceeds via an SN1 mechanism where the strong acid protonates the protecting group, leading to the formation of a stable carbocation which is then trapped by scavengers.[8]
Key Challenge: Tryptophan Modification: If the peptide contains tryptophan, the cleaved tosyl group or other cationic species generated during HF cleavage can electrophilically attack the indole side chain, leading to irreversible modification.[7]
-
Mitigation Strategy: The inclusion of scavengers like anisole or p-cresol is crucial. These electron-rich aromatic compounds act as traps for the electrophilic species, protecting sensitive residues.[7][9] Avoiding thioanisole is recommended for Trp-containing peptides as it can lead to different side products.[7]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of Z-Arg(tos)-OH.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation. While a publicly available, fully assigned spectrum for Z-Arg(tos)-OH is not readily found in the searched literature, the expected chemical shifts can be predicted based on its structure.
| Proton / Carbon Group | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Rationale |
| Z-group (C₆H₅CH₂) | 7.2-7.4 (m, 5H, Ar-H), ~5.1 (s, 2H, CH₂) | 127-137 (Ar-C), ~67 (CH₂) | Typical shifts for a benzyl group. |
| Tos-group (CH₃C₆H₄) | ~7.8 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~2.4 (s, 3H, CH₃) | 129-144 (Ar-C), ~21 (CH₃) | Characteristic p-substituted aromatic pattern and methyl singlet. |
| Arginine α-H | ~4.2-4.4 (m, 1H) | ~54-56 | Downfield shift due to adjacent electron-withdrawing groups (amine and carboxyl). |
| Arginine β,γ-CH₂ | ~1.6-1.9 (m, 4H) | ~25-30 | Aliphatic methylene protons of the side chain. |
| Arginine δ-CH₂ | ~3.1-3.3 (m, 2H) | ~41-43 | Shifted downfield due to proximity to the guanidinium group. |
| Carboxyl (COOH) | Broad singlet, >10 | ~173-176 | Acidic proton signal is often broad and can exchange. |
| Guanidinium (Cζ) | N/A | ~157-159 | Quaternary carbon of the guanidinium group. |
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of protected amino acids.
Exemplary HPLC Protocol
While a specific protocol for Z-Arg(tos)-OH is not detailed in the searched literature, a general method for protected amino acids can be adapted. Purity is typically >98%.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from ~30% B to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Expected Retention: Z-Arg(tos)-OH is a relatively hydrophobic molecule due to the two aromatic protecting groups and is expected to have a significant retention time under these conditions.
Troubleshooting Common Issues
| Problem | Probable Cause | Recommended Solution |
| Low yield in synthesis | Incomplete reaction during tosylation or Z-protection. | Ensure anhydrous conditions, use fresh reagents, and monitor the reaction closely by TLC to confirm completion before work-up. |
| Incomplete coupling in peptide synthesis | Steric hindrance; deactivation of the activated carboxyl group. | Use a more potent coupling reagent (e.g., HATU in solution-phase); pre-activate the acid for a longer period; double-couple the arginine residue.[11] |
| Side products during HF cleavage | Scavengers are insufficient or inappropriate; reaction time/temperature is too high. | Use a "low-high" HF procedure for sensitive peptides.[7] Ensure an adequate ratio of scavengers to peptide, particularly for Trp-containing sequences. Perform cleavage at 0°C or below.[7] |
| Difficulty in purification | Product is oily or amorphous; co-elution of impurities. | Convert the product to a crystalline salt (e.g., CHA salt) for purification.[5] Optimize the HPLC gradient to improve the resolution between the product and impurities. |
Conclusion
Z-Arg(tos)-OH remains a vital reagent for the synthesis of arginine-containing peptides, especially within the framework of solution-phase chemistry. Its dual-protection strategy provides a robust shield for arginine's reactive functionalities, allowing for controlled and sequential peptide elongation. However, its successful application hinges on a thorough understanding of the demanding conditions required for the final deprotection of the tosyl group. The harshness of HF cleavage necessitates careful planning, specialized equipment, and strategic use of scavengers to prevent side reactions and preserve the integrity of the final peptide product. By leveraging the detailed protocols and insights provided in this guide, researchers can confidently employ Z-Arg(tos)-OH to construct complex and biologically significant peptides.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Protein and Peptide Letters, 22(5), 387-395. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]
-
Slideshare. (n.d.). Hf cleavage and deprotection from resins. Retrieved from [Link]
- Schwyzer, R. (1964). U.S. Patent No. 3,131,174. Washington, DC: U.S. Patent and Trademark Office.
-
Chengdu Aofei bio-chemical co.,LTD. (n.d.). Z-Arg(Tos)-OH·CHA,13650-38-9. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). Z-nw-(4-toluenesulfonyl)-L-arginine | 13650-38-9. Retrieved from [Link]
-
Aapptec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]
-
Pennington, M. W. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Methods in Molecular Biology (pp. 41-59). Humana Press. Retrieved from [Link]
-
ChemSrc. (n.d.). L-arginine | CAS#:74-79-3. Retrieved from [Link]
- Ramage, R., & Green, J. (1970). U.S. Patent No. 3,520,917. Washington, DC: U.S. Patent and Trademark Office.
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000517). Retrieved from [Link]
-
Woodward, R. B., & Olofson, R. A. (1966). N-CARBOBENZOXY-3-HYDROXY-L-PROLYLGLYCYLGLYCINE ETHYL ESTER. Organic Syntheses, 46, 6. Retrieved from [Link]
-
Zervas, L., Otani, T. T., Winitz, M., & Greenstein, J. P. (1959). Studies on Arginine Peptides. II. Synthesis of L-Arginyl-L-arginine and other N-Terminal Arginine Dipeptides. Journal of the American Chemical Society, 81(11), 2878–2884. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, October 29). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]
Sources
- 1. Z-nw-(4-toluenesulfonyl)-L-arginine | 13650-38-9 - BuyersGuideChem [buyersguidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Z-Arg(Tos)-OH·CHA,13650-38-9_成都傲飞生物化学品有限责任公司 [afbiochem.com.cn]
- 4. US3131174A - Ng tosyl arginine and peptide synthesis therewith - Google Patents [patents.google.com]
- 5. US3520917A - Process for the preparation of crystalline na-carbobenzoxy- ng-tosyl-l-arginine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 8. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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Z-Arg(tos)-OH synthesis and purification methods
An In-Depth Technical Guide to the Synthesis and Purification of Nα-Carbobenzyloxy-Nω-tosyl-L-arginine (Z-Arg(tos)-OH)
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis and purification of Z-Arg(tos)-OH, a critical arginine derivative for peptide synthesis. Designed for researchers, chemists, and drug development professionals, this document elucidates the chemical principles, step-by-step protocols, and analytical validation required to produce high-purity material suitable for downstream applications, particularly in solid-phase peptide synthesis (SPPS).
Strategic Importance of Z-Arg(tos)-OH in Peptide Synthesis
Arginine, with its strongly basic guanidino side chain (pKa ≈ 12.5), presents a unique challenge in peptide synthesis.[1] This functional group is highly nucleophilic and prone to unwanted side reactions, such as acylation, during peptide coupling steps. To ensure the regioselective formation of the peptide bond at the α-amino group, both the α-amino and the side-chain guanidino groups must be temporarily protected.
Z-Arg(tos)-OH is an orthogonally protected arginine building block where:
-
The Carbobenzyloxy (Z or Cbz) group , introduced by Bergmann and Zervas, shields the α-amino group.[2] It is stable under a variety of conditions but can be selectively removed by catalytic hydrogenation (e.g., H₂/Pd).[2]
-
The Tosyl (Tos) group (p-toluenesulfonyl) protects the guanidino side chain. The strong electron-withdrawing nature of the sulfonyl group significantly reduces the basicity and nucleophilicity of the guanidino moiety.[1] The Tos group is stable during peptide synthesis but is typically removed during the final cleavage from the resin, often with strong acids like anhydrous hydrogen fluoride (HF).[1][3][4]
This dual-protection strategy makes Z-Arg(tos)-OH a valuable reagent, particularly in solution-phase synthesis and certain strategies of solid-phase peptide synthesis.
The Chemical Synthesis of Z-Arg(tos)-OH: A Two-Step Approach
The synthesis of Z-Arg(tos)-OH from L-arginine is a sequential process involving the protection of the guanidino group followed by the protection of the α-amino group. The order is critical to prevent undesired reactions.
Logical Framework of the Synthetic Pathway
The synthesis proceeds through two primary stages. First, the more reactive guanidino group is passivated with the tosyl group. Subsequently, the α-amino group is protected with the Z-group. This sequence prevents the formation of Z-protected guanidino species.
Caption: Synthetic workflow for Z-Arg(tos)-OH production.
Step 1: Synthesis of Nω-tosyl-L-arginine
The initial step involves the selective tosylation of the guanidino group of L-arginine.
-
Causality: The guanidino group is more nucleophilic than the α-amino group under the chosen reaction conditions. By carefully controlling the pH and stoichiometry, preferential reaction at the side chain is achieved.
-
Mechanism: The reaction proceeds via nucleophilic attack of a nitrogen atom in the guanidino group on the electrophilic sulfur atom of p-toluenesulfonyl chloride, displacing the chloride ion. The reaction is performed under alkaline conditions to neutralize the HCl generated and to deprotonate the guanidino group, enhancing its nucleophilicity. A reaction in a dioxane-water mixture at elevated temperatures (45–50°C) for an extended period (e.g., 30 hours) has been reported to give high yields.[2]
Step 2: Synthesis of Nα-Cbz-Nω-tosyl-L-arginine (Z-Arg(tos)-OH)
With the side chain protected, the α-amino group is then protected using benzyl chloroformate (Z-Cl).
-
Causality: This reaction typically employs Schotten-Baumann conditions (an organic phase and an aqueous alkaline phase). The α-amino group of Nω-tosyl-L-arginine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of Z-Cl.[2]
-
Mechanism: This is a classic nucleophilic acyl substitution. The base (e.g., MgO or NaOH) in the aqueous phase deprotonates the α-ammonium group to the free amine, which is the active nucleophile. The reaction is often vigorous and requires cooling to control the rate and minimize side reactions, such as the hydrolysis of Z-Cl.
Detailed Experimental Protocols
The following protocols are illustrative and may require optimization based on laboratory conditions and scale.
Protocol 3.1: Synthesis of Z-Arg(tos)-OH
Materials:
-
L-Arginine
-
p-Toluenesulfonyl chloride (Tos-Cl)
-
Benzyl chloroformate (Z-Cl)
-
Magnesium Oxide (MgO) or Sodium Hydroxide (NaOH)
-
Dioxane
-
Acetone
-
Water
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Guanidino Protection:
-
Dissolve L-arginine in an aqueous solution of sodium hydroxide.
-
Separately, dissolve p-toluenesulfonyl chloride in a suitable organic solvent like dioxane or acetone.
-
Slowly add the Tos-Cl solution to the L-arginine solution while maintaining the temperature between 45-50°C and vigorous stirring. The pH should be kept alkaline.
-
Maintain the reaction for approximately 30 hours.[2] The intermediate, Nω-tosyl-L-arginine, may precipitate and can be isolated by filtration after acidification.
-
-
α-Amino Protection:
-
Suspend the isolated Nω-tosyl-L-arginine in a mixture of water and acetone.
-
Add a base, such as magnesium oxide, to the suspension.[5]
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add benzyl chloroformate (Z-Cl) dropwise over 1-2 hours, ensuring the temperature does not rise significantly.
-
Allow the reaction to stir for several hours at room temperature after the addition is complete.
-
-
Work-up and Isolation:
-
Filter the reaction mixture to remove any insoluble solids (e.g., excess MgO).
-
Acidify the filtrate with a dilute acid (e.g., HCl) to a pH of ~2-3. This will protonate the carboxylic acid, causing the product to precipitate.
-
The crude Z-Arg(tos)-OH often separates as an oil or a glassy solid.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: A Critical Step for Quality
Purification is paramount to remove unreacted starting materials, by-products (e.g., Nα,Nω-di-tosyl-L-arginine), and salts, which can interfere with subsequent peptide coupling reactions.
Protocol 4.1: Purification by Crystallization
Crystallization is the most common and scalable method for purifying Z-Arg(tos)-OH. The choice of solvent system is critical.
Procedure:
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., dioxane, ethanol, or ethyl acetate).
-
Slowly add a non-solvent (e.g., water or hexanes) in which the product is insoluble, until the solution becomes turbid.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold non-solvent, and dry under vacuum.
Enantioselective crystallization techniques, though more complex, can be employed to ensure the chiral purity of the final product, often using chiral additives to influence crystal formation.[6][7][8][9]
Protocol 4.2: Purification by Chromatography
For very high purity requirements or for purifying difficult batches, column chromatography can be employed.
-
Ion-Exchange Chromatography: This technique is effective for separating arginine derivatives based on the charge of the guanidino group.[10] A cation-exchange resin can be used, with elution performed by changing the pH or salt concentration of the mobile phase.
-
Silica Gel Chromatography: A standard approach using a silica gel stationary phase. The mobile phase is typically a gradient of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
Caption: Workflow for purification via crystallization.
Analytical Characterization for Quality Assurance
Rigorous analytical testing is a self-validating system that confirms the identity, purity, and stereochemical integrity of the synthesized Z-Arg(tos)-OH.
| Analytical Technique | Purpose | Expected Result for High-Purity Z-Arg(tos)-OH |
| Melting Point | Assess purity and identity | Sharp melting point (literature values may vary, often around 90 °C with decomposition).[] |
| ¹H NMR | Structural confirmation | Characteristic peaks for aromatic protons (Z and Tos groups), arginine backbone protons, and side-chain protons. |
| Mass Spectrometry | Confirm molecular weight | Expected m/z corresponding to [M+H]⁺ or [M-H]⁻. Molecular Weight: 462.52 g/mol . |
| HPLC (Reverse-Phase) | Quantify purity | A single major peak, with purity typically >98.5%. |
| Optical Rotation | Confirm stereochemistry | A specific rotation value confirming the L-enantiomer. |
| FT-IR Spectroscopy | Functional group analysis | Characteristic absorptions for N-H, C=O (carbamate and carboxylic acid), and S=O (sulfonyl) bonds. |
Conclusion
The synthesis and purification of Z-Arg(tos)-OH is a well-established but exacting process that demands careful control over reaction conditions and meticulous purification. The strategic use of the Z and Tosyl protecting groups allows for the successful incorporation of the challenging arginine residue into complex peptides. The protocols and analytical methods outlined in this guide provide a robust framework for producing high-quality Z-Arg(tos)-OH, ensuring reliability and reproducibility in research and drug development endeavors.
References
-
Isidro-Llobet, A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. National Institutes of Health. Retrieved from [Link]
-
Szymanska, A., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. PMC - NIH. Retrieved from [Link]
- Schwyzer, R. (1964). Ng tosyl arginine and peptide synthesis therewith. Google Patents.
-
Aapptec Peptides. (n.d.). Boc-Arg(Tos)-OH [13836-37-8]. Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Costero, A. M., et al. (n.d.). Purification of Non-Toxic, Biodegradable Arginine-Based Gemini Surfactants, bis(Args), by Ion Exchange Chromatography. PubMed. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Arg(Tos)-OH [13836-37-8]. Retrieved from [Link]
- Merrifield, R. B., et al. (2007). Methods for the synthesis of arginine-containing peptides. Google Patents.
-
Mastai, Y., et al. (2020). Enantioselective Crystallization of Chiral Inorganic Crystals of ϵ-Zn(OH)2 with Amino Acids. Angewandte Chemie International Edition. Retrieved from [Link]
-
Sartorius BIA Separations. (n.d.). Chromatography Products for Biomolecule Purification. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective Crystallization of Chiral Inorganic Crystals of ϵ‐Zn(OH)2 with Amino Acids | Request PDF. Retrieved from [Link]
-
Berkowitz, S. A., et al. (n.d.). Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective Crystallization of Chiral Inorganic Crystals of ϵ‐Zn(OH)2 with Amino Acids | Request PDF. Retrieved from [Link]
-
Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Retrieved from [Link]
-
Bar-Ilan University. (2020). Enantioselective Crystallization of Chiral Inorganic Crystals of ϵ-Zn(OH)2 with Amino Acids. Retrieved from [Link]
-
Gayda, G. Z., et al. (2015). THE METHODS OF L-ARGININE ANALYSIS. ResearchGate. Retrieved from [Link]
-
Alver, Ö., & Cinar, M. (n.d.). Conformational Analysis of Neutral and Ionic Arginine Forms Using DFT Methods. PMC. Retrieved from [Link]
-
Baroni, M. (n.d.). baroni.rows. LingExp. Retrieved from [Link]
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- 4. peptide.com [peptide.com]
- 5. US3131174A - Ng tosyl arginine and peptide synthesis therewith - Google Patents [patents.google.com]
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- 10. Purification of non-toxic, biodegradable arginine-based gemini surfactants, bis(Args), by ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Z-Arg(tos)-OH as a Protease Inhibitor
Abstract
This technical guide provides a comprehensive examination of the mechanism of action of Nα-benzyloxycarbonyl-Nω-tosyl-L-arginine, herein referred to as Z-Arg(tos)-OH, as a protease inhibitor. We will dissect its molecular structure, identify its primary enzyme targets, and elucidate the specific biochemical interactions that govern its inhibitory function. This document is intended for researchers, scientists, and drug development professionals, offering a blend of foundational theory, mechanistic detail, and practical experimental protocols to characterize its activity. By grounding our analysis in the principles of enzyme kinetics and structural biology, we aim to provide a self-validating framework for understanding and utilizing this important chemical tool.
Foundational Principles: Structure and Target Scope
Molecular Architecture of Z-Arg(tos)-OH
Z-Arg(tos)-OH is a modified L-arginine amino acid, a structural class frequently employed in the design of protease inhibitors. Its architecture consists of three key components:
-
L-Arginine Core: This provides the fundamental substrate-like scaffold. The long aliphatic chain terminating in a guanidinium group is a primary recognition element for a specific class of proteases.
-
Nα-Benzyloxycarbonyl (Z) Group: This bulky, aromatic group protects the alpha-amino function. In the context of inhibition, it serves to provide additional hydrophobic and van der Waals interactions with the enzyme active site, enhancing binding affinity.
-
Nω-Tosyl (Tos) Group: A p-toluenesulfonyl group attached to one of the terminal nitrogens of the arginine side-chain's guanidinium group. This modification alters the charge distribution and steric profile of the side chain, contributing to the molecule's inhibitory properties and stability.
Primary Enzyme Targets: Trypsin-Like Serine Proteases
The presence of the arginine core strongly directs the inhibitory activity of Z-Arg(tos)-OH towards trypsin-like serine proteases . This family of enzymes is characterized by a catalytic triad (Serine-Histidine-Aspartate) in the active site and a deep, negatively charged specificity pocket (the S1 pocket) that preferentially binds basic amino acid residues like arginine and lysine.[1]
Prominent examples of such proteases include:
-
Trypsin: A key digestive enzyme.
-
Thrombin: A critical enzyme in the blood coagulation cascade.
-
Plasma Kallikrein: Involved in inflammation and blood pressure regulation.
-
Factor Xa: A crucial component of the coagulation cascade.[1]
The fundamental principle of inhibition relies on the inhibitor mimicking the natural substrate to occupy the active site, thereby preventing the enzyme from processing its intended target proteins.
The Core Mechanism: Competitive Inhibition
Z-Arg(tos)-OH functions as a reversible, competitive inhibitor .[2][3] This mechanism is defined by the inhibitor binding directly to the enzyme's active site, the same location where the natural substrate binds. This binding is mutually exclusive with substrate binding, leading to a competition between the inhibitor and the substrate for access to the enzyme.[4]
Molecular Interactions in the Active Site
The inhibitory potency of Z-Arg(tos)-OH is a direct result of the cumulative effect of several specific, non-covalent interactions with the protease active site:
-
Ionic Bonding (Salt Bridge): The positively charged guanidinium group of the arginine side chain forms a strong, charge-based interaction with the carboxylate side chain of a conserved Aspartate residue located at the bottom of the S1 specificity pocket (e.g., Asp189 in trypsin).[1] This is the primary determinant of specificity for this class of proteases.
-
Hydrogen Bonding: The guanidinium group, both from its N-H donors and the tosyl group's sulfonyl oxygens, engages in a network of hydrogen bonds with the backbone and side-chain residues lining the S1 pocket.
-
Hydrophobic and van der Waals Interactions: The aliphatic portion of the arginine side chain, the aromatic ring of the tosyl group, and the benzyl ring of the Z-group make extensive van der Waals contacts with hydrophobic and aliphatic residues within and around the active site cleft. Computational studies on the related molecule, tosyl-L-arginine methyl ester (TAME), have shown that van der Waals energy is a major favorable contributor to binding.[5]
The combination of a strong, specific electrostatic interaction deep within the S1 pocket and broader, less specific interactions across the active site cleft results in a high-affinity, yet reversible, binding event. Because the inhibitor occupies the active site, it physically blocks the substrate from binding, halting catalysis.
Visualization of the Inhibitory Mechanism
The following diagram illustrates the hypothetical binding of Z-Arg(tos)-OH into the active site of a trypsin-like serine protease.
Caption: Binding model of Z-Arg(tos)-OH in a trypsin-like protease active site.
Empirical Validation: Characterizing Inhibitory Potency
The theoretical mechanism of competitive inhibition must be validated and quantified through rigorous experimentation. The primary method is the enzyme kinetic assay to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) .
Experimental Protocol: IC50 Determination via Spectrophotometric Assay
This protocol describes a self-validating system for determining the IC50 of Z-Arg(tos)-OH against a model serine protease like trypsin, using a chromogenic substrate.
A. Materials & Reagents:
-
Enzyme: Trypsin from bovine pancreas (e.g., TPCK-treated to inactivate chymotrypsin).
-
Inhibitor: Z-Arg(tos)-OH.
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or similar chromogenic substrate.
-
Assay Buffer: E.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.
-
Solvent: DMSO for dissolving inhibitor and substrate.
-
Equipment: 96-well microplate, multichannel pipette, microplate reader capable of measuring absorbance at ~405 nm.
B. Stock Solution Preparation:
-
Enzyme Stock: Prepare a concentrated stock of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability). Determine the active enzyme concentration via titration.
-
Inhibitor Stock: Prepare a 10 mM stock solution of Z-Arg(tos)-OH in 100% DMSO.
-
Substrate Stock: Prepare a 10 mM stock solution of L-BAPNA in 100% DMSO.
C. Step-by-Step Assay Procedure:
-
Inhibitor Dilution Series: In a 96-well plate, perform a serial dilution of the Z-Arg(tos)-OH stock solution using the assay buffer to create a range of concentrations (e.g., from 100 µM down to 0 µM). Ensure the final DMSO concentration is constant across all wells and is low (<1-2%) to avoid affecting enzyme activity.
-
Controls Setup:
-
100% Activity Control (No Inhibitor): Wells containing assay buffer and DMSO only (no inhibitor).
-
0% Activity Control (Blank): Wells containing assay buffer, substrate, but no enzyme.
-
-
Enzyme Addition & Pre-incubation: Add a fixed, pre-determined amount of trypsin to all wells (except the blank). The final enzyme concentration should be chosen to yield a linear reaction rate for at least 10-15 minutes.[6] Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10-15 minutes.
-
Causality: This pre-incubation step allows the inhibitor and enzyme to reach binding equilibrium before the reaction is initiated, which is crucial for accurately measuring the potency of a reversible inhibitor.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (L-BAPNA) to all wells simultaneously using a multichannel pipette. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) for the enzyme to ensure sensitive detection of competitive inhibition.[7]
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 15 minutes). The product of L-BAPNA hydrolysis, p-nitroaniline, is yellow and absorbs at this wavelength.
D. Data Analysis:
-
Calculate Initial Velocities: For each inhibitor concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot.
-
Normalize Data: Convert the velocities to percentage of inhibition relative to the uninhibited control: % Inhibition = 100 * (1 - (V₀_inhibited / V₀_uninhibited))
-
Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50: Fit the data to a four-parameter logistic equation (or similar sigmoidal dose-response model) using graphing software (e.g., GraphPad Prism) to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
From IC50 to Ki: The Cheng-Prusoff Equation
The IC50 value is dependent on the assay conditions, particularly the substrate concentration. To determine the intrinsic binding affinity of the inhibitor, the IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibitors.[8][9]
Ki = IC50 / (1 + ([S] / Km))
Where:
-
Ki: The inhibition constant, a true measure of the inhibitor's affinity.
-
IC50: The experimentally determined half-maximal inhibitory concentration.
-
[S]: The concentration of the substrate used in the assay.
-
Km: The Michaelis-Menten constant of the substrate for the enzyme.
Trustworthiness: The Km of the substrate must be determined independently under the exact same buffer and temperature conditions for the Ki calculation to be valid. This cross-validation ensures the integrity of the final reported potency value.[8]
Visualization of the Experimental Workflow
Caption: Workflow for the determination of IC50 and Ki values for a protease inhibitor.
Quantitative Insights
| Inhibitor Class / Compound | Target Protease | Inhibition Constant (Ki) | Notes / Reference |
| Arginylfluoroalkanes | Bovine Trypsin | 0.2 - 56 µM | Demonstrates that arginine analogues are effective inhibitors.[10] |
| Benzoyl-Arg-CF₂CF₃ | Bovine Thrombin | 13 µM | Shows inhibition of a key coagulation protease.[10] |
| Benzoyl-Arg-CF₂CF₃ | Human Plasma Kallikrein | 50 µM | Highlights activity against another important serine protease.[10] |
| L-Arginine (as inhibitor) | Thrombin, Plasmin | IC50 ≈ 400 mM | The parent amino acid is a very weak inhibitor, showing the necessity of modifications like the Z and Tosyl groups for potency.[11] |
The potency of Z-Arg(tos)-OH is expected to fall within the micromolar range, making it a moderately potent and useful tool for in vitro studies of protease function.
Conclusion
Z-Arg(tos)-OH is a reversible, competitive inhibitor that primarily targets trypsin-like serine proteases. Its mechanism of action is rooted in its ability to act as a substrate mimic, with its L-arginine core providing specificity through a powerful ionic interaction with the conserved Aspartate residue in the enzyme's S1 pocket. The N-terminal Z-group and side-chain tosyl group contribute additional hydrophobic and hydrogen-bonding interactions that enhance binding affinity. This mechanism can be empirically validated and quantified using standard enzyme kinetic assays, yielding IC50 and Ki values that confirm its potency. As a readily available chemical tool, Z-Arg(tos)-OH remains a valuable reagent for researchers investigating the role of arginine-specific proteases in physiological and pathological processes.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
Canadian Society of Pharmacology and Therapeutics. Cheng-Prusoff Equation. CSPT. [Link]
-
Ang, K. K., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Imperial, V. G., & Gulyas, J. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Mas-Bargues, C., et al. (2021). A synthetic peptide as an allosteric inhibitor of human arginase I and II. Scientific Reports, 11(1), 3828. [Link]
-
Angliker, H., et al. (1990). The synthesis of arginylfluoroalkanes, their inhibition of trypsin and blood-coagulation serine proteinases and their anticoagulant activity. Biochemical Journal, 265(1), 7-12. [Link]
-
Peterlin-Masic, L., & Kikelj, D. (2006). Arginine mimetic structures in biologically active antagonists and inhibitors. Current Medicinal Chemistry, 13(29), 3505-3529. [Link]
-
Kolev, K., & Machovich, R. (2003). Arginine inhibits serpins. Clinical and Applied Thrombosis/Hemostasis, 9(3), 237-241. [Link]
-
Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. [Link]
-
LibreTexts Chemistry. Competitive Inhibition. Chemistry LibreTexts. [Link]
-
Rahimi, H., et al. (2020). Effects of tosyl-l-arginine methyl ester (TAME) on the APC/c subunits: An in silico investigation for inhibiting cell cycle. Journal of Molecular Graphics and Modelling, 97, 107563. [Link]
Sources
- 1. Arginine mimetic structures in biologically active antagonists and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. トリプシンインヒビター [sigmaaldrich.com]
- 3. Competitive inhibition - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Effects of tosyl-l-arginine methyl ester (TAME) on the APC/c subunits: An in silico investigation for inhibiting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 9. calculator.academy [calculator.academy]
- 10. The synthesis of arginylfluoroalkanes, their inhibition of trypsin and blood-coagulation serine proteinases and their anticoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arginine inhibits serpins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Workhorse: A Technical Guide to Z-Arg(tos)-OH in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide chemistry and drug discovery, the precise assembly of amino acids into functional peptides is paramount. The inherent reactivity of amino acid side chains, particularly the highly basic guanidino group of arginine, necessitates a strategic approach of protection and deprotection. This guide provides an in-depth exploration of Nα-Benzyloxycarbonyl-Nω-tosyl-L-arginine, commonly abbreviated as Z-Arg(tos)-OH. As a senior application scientist, this document moves beyond a simple datasheet to offer field-proven insights into the causality behind experimental choices, self-validating protocols, and the strategic application of this critical reagent in the synthesis of bioactive peptides and enzyme inhibitors.
Understanding the Molecular Architecture and Strategic Importance of Z-Arg(tos)-OH
Z-Arg(tos)-OH is a derivative of the amino acid L-arginine, where two key functional groups are masked by protecting groups. The α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the guanidino side chain is protected by a tosyl (Tos) group. This dual protection is crucial for its utility in peptide synthesis, preventing unwanted side reactions at these nucleophilic sites during the formation of peptide bonds[1][2].
The choice of the Z and Tos protecting groups is a deliberate one, rooted in their distinct chemical stabilities and deprotection mechanisms. This "orthogonal" or "semi-orthogonal" protection strategy is a cornerstone of peptide chemistry, allowing for the selective removal of one group while the other remains intact.
Table 1: Physicochemical Properties of Z-Arg(tos)-OH
| Property | Value | Source |
| CAS Number | 13650-38-9 (for cyclohexylammonium salt) | [1] |
| Molecular Formula | C21H26N4O6S | [3] |
| Molecular Weight | 462.52 g/mol | [3] |
| Appearance | White to off-white powder | [4] |
| Solubility | Soluble in organic solvents like DMF and DCM | |
| Storage | 2-8°C, under inert atmosphere |
Core Applications in Peptide Synthesis: A Tale of Two Methodologies
The primary application of Z-Arg(tos)-OH lies in its role as a building block in the synthesis of peptides. Its utility spans both classical solution-phase peptide synthesis (SPPS) and the more modern solid-phase peptide synthesis (SPPS), particularly within the Boc (tert-butyloxycarbonyl) strategy.
Solution-Phase Peptide Synthesis (SPPS)
In solution-phase synthesis, all reactions are carried out in a homogeneous solution. Z-Arg(tos)-OH is particularly well-suited for this method due to the stability of the Z and Tos groups under various coupling conditions[2]. The general workflow involves the coupling of the carboxylic acid of Z-Arg(tos)-OH with the free amino group of another amino acid or peptide fragment, followed by selective deprotection to elongate the peptide chain.
This protocol describes the synthesis of the dipeptide Z-Arg(tos)-Gly-OMe.
-
Activation of Z-Arg(tos)-OH:
-
Dissolve Z-Arg(tos)-OH (1 equivalent) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) to suppress racemization and improve coupling efficiency.
-
Stir the mixture at 0°C for 30 minutes to form the activated ester.
-
-
Coupling Reaction:
-
In a separate flask, dissolve glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.1 equivalents) in DMF and neutralize with a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (1.1 equivalents).
-
Add the activated Z-Arg(tos)-OH solution to the neutralized glycine methyl ester solution.
-
Allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by column chromatography or recrystallization.
-
Caption: Workflow for solution-phase dipeptide synthesis.
Boc-Based Solid-Phase Peptide Synthesis (Boc-SPPS)
In Boc-SPPS, the peptide is assembled on a solid resin support. The Nα-amino group is temporarily protected with the acid-labile Boc group, while side chains are protected with groups that are stable to the Boc deprotection conditions but can be removed at the end of the synthesis. Z-Arg(tos)-OH is not directly used in the chain elongation steps of Boc-SPPS because the Z group is not compatible with the Boc deprotection conditions. Instead, Boc-Arg(Tos)-OH is the commonly used derivative in this methodology[5][6]. The tosyl group on the arginine side chain is stable to the trifluoroacetic acid (TFA) used for Boc removal but can be cleaved with strong acids like anhydrous hydrogen fluoride (HF) during the final cleavage from the resin[5][7].
The choice of the tosyl group is a trade-off between stability and the harshness of the final cleavage conditions. While it provides robust protection, the use of HF requires specialized equipment and stringent safety precautions[7].
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) with the first amino acid already attached.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Nα-Boc group.
-
Neutralization: Wash the resin with DCM and then neutralize the resulting trifluoroacetate salt with a 10% solution of DIEA in DCM.
-
Coupling of Boc-Arg(Tos)-OH:
-
In a separate vessel, pre-activate Boc-Arg(Tos)-OH (3 equivalents) with a coupling reagent like HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Caption: Synthetic pathway from Z-Arg(tos)-OH to protease inhibitors.
Strategic Considerations: Why and When to Use Z-Arg(tos)-OH
The choice of a protected amino acid is a critical decision in the design of a peptide synthesis strategy. Z-Arg(tos)-OH offers a unique set of advantages and disadvantages that must be weighed against other available protected arginine derivatives.
Table 2: Comparison of Arginine Side-Chain Protecting Groups
| Protecting Group | Deprotection Conditions | Advantages | Disadvantages |
| Tosyl (Tos) | Strong acid (HF, TFMSA) | High stability, prevents side reactions during synthesis. | Harsh deprotection, requires special equipment, potential for side reactions with sensitive residues. |
| Nitro (NO2) | Catalytic hydrogenation, SnCl2 | Stable to strong acids. | Can lead to ornithine formation as a side product. |
| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Moderate acid (TFA) | Milder deprotection than Tos. | Can be prematurely cleaved during prolonged synthesis, potential for side reactions. |
| Mts (Mesitylene-2-sulfonyl) | Strong acid (HF, TFMSA) | More labile than Tos. | Still requires strong acid for cleavage. |
Key Decision Factors:
-
Synthesis Strategy: Z-Arg(tos)-OH is primarily suited for solution-phase synthesis and as a precursor for other arginine derivatives. For Boc-SPPS, Boc-Arg(Tos)-OH is the relevant building block.
-
Peptide Sequence: For peptides containing acid-sensitive residues, the harsh deprotection conditions required for the Tos group may be detrimental. In such cases, alternative protecting groups like Pbf in Fmoc-SPPS may be preferable.
-
Scale of Synthesis: For large-scale solution-phase synthesis of shorter peptides, the well-established chemistry of Z-protected amino acids can be advantageous.
-
Target Molecule: When the goal is the synthesis of argininal-based protease inhibitors, Z-Arg(tos)-OH is a logical and efficient starting material.
Safety and Handling
Z-Arg(tos)-OH is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Inhalation: Avoid inhaling the powder. Use in a well-ventilated area or with a fume hood.
-
Skin and Eye Contact: In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place, tightly sealed, and protected from light.
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.[1]
Conclusion
Z-Arg(tos)-OH remains a cornerstone reagent in the field of peptide chemistry and drug discovery. Its dual-protection system offers a robust and reliable means of incorporating the challenging arginine residue into synthetic peptides, particularly in solution-phase synthesis. Furthermore, its role as a key intermediate in the synthesis of potent protease inhibitors underscores its continued importance in the development of novel therapeutics. A thorough understanding of its chemical properties, the nuances of its application in different synthetic methodologies, and the strategic considerations for its use are essential for any researcher aiming to harness the full potential of this versatile synthetic workhorse.
References
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Vertex AI Search. (n.d.). Optimizing Peptide Synthesis with N-Tosyl-L-arginine: A Buyer's Guide.
- Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). 2.4 Photocleavable Protecting Groups.
- Vertex AI Search. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)
- Vertex AI Search. (n.d.). Greener Approach for the Synthesis of Oligopeptides in Solution-Phase.
- Vertex AI Search. (n.d.). Overview of Custom Peptide Synthesis.
- Vertex AI Search. (n.d.). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action.
- Vertex AI Search. (n.d.). Solid-phase synthesis of arginine-containing peptides and fluorogenic substrates using a side-chain anchoring approach - PubMed.
- Vertex AI Search. (n.d.). SYNTHESIS OF OLIGOPEPTIDES OF DEFINED FRAGMENT COMPOSITION - Journal of IMAB.
- Vertex AI Search. (n.d.). Synthesis of Anabaenopeptins With a Strategic Eye Toward N-Terminal Sequence Diversity.
- Vertex AI Search. (n.d.). Z-Arg-OH = 96.0 NT 1234-35-1 - Sigma-Aldrich.
- Vertex AI Search. (n.d.). Boc-Arg(Tos)-OH 13836-37-8 - Sigma-Aldrich.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC - NIH.
- Vertex AI Search. (n.d.). to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil - ChemRxiv.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Z-nw-(4-toluenesulfonyl)-L-arginine | 13650-38-9 - BuyersGuideChem.
- Vertex AI Search. (n.d.). A short synthesis of argatroban.
- Vertex AI Search. (n.d.). Nα-p-Tosyl-L-arginine methyl ester 1784-03-8 - Sigma-Aldrich.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Arginine inhibits serpins - PubMed.
- Vertex AI Search. (n.d.). Role of Arginine and Lysine in the Antimicrobial Mechanism of Histone-derived Antimicrobial Peptides - PMC - PubMed Central.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Rational design of potent ultrashort antimicrobial peptides with programmable assembly into nanostructured hydrogels - Frontiers.
- Vertex AI Search. (n.d.). Mechanism-Based Macrocyclic Inhibitors of Serine Proteases - PMC - PubMed Central.
- Vertex AI Search. (n.d.). Tryptophan- and arginine-rich antimicrobial peptides: structures and mechanisms of action - PubMed.
- Vertex AI Search. (n.d.). Advantages of using Boc-arg(boc)
- Vertex AI Search. (n.d.). Boc-Arg(Tos)-OH [13836-37-8] - Aapptec Peptides.
- Vertex AI Search. (n.d.). Z-Arg(Z)2-OH [14611-34-8] - Aapptec Peptides.
- Vertex AI Search. (n.d.). Z-Amino Acids Archives - Aapptec Peptides.
- Vertex AI Search. (n.d.). Boc-Arg(Tos)-OH [13836-37-8] - Aapptec Peptides.
- Vertex AI Search. (n.d.).
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A Guide to Z-Arg(tos)-OH: A Strategic Tool for Interrogating Enzyme-Substrate Interactions
Abstract
In the intricate landscape of enzymology and drug discovery, the precise tools chosen for investigation dictate the depth of understanding. Nα-benzyloxycarbonyl-Nω-tosyl-L-arginine, commonly abbreviated as Z-Arg(tos)-OH, stands out as a pivotal molecule for researchers studying proteases and other arginine-binding enzymes. Its unique chemical architecture, featuring dual protecting groups, makes it an invaluable asset for dissecting enzyme kinetics, elucidating active site topographies through structural biology, and serving as a foundational building block for complex peptidyl inhibitors. This guide provides an in-depth technical overview of Z-Arg(tos)-OH, from its structural rationale to practical, field-proven experimental protocols, designed for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.
The Molecular Logic of Z-Arg(tos)-OH: Physicochemical Properties and Structural Rationale
Z-Arg(tos)-OH is a derivative of the amino acid L-arginine, strategically modified with two key protecting groups: the benzyloxycarbonyl (Z) group at the α-amino position and the tosyl (Tos) group on the terminal guanidino moiety of the side chain. This design is not arbitrary; each group serves a distinct and critical purpose in modulating the molecule's reactivity and interaction with enzymes.
The primary role of protecting groups in chemical synthesis is to mask a reactive functional group to prevent it from participating in unwanted side reactions during a specific chemical transformation.[1][2] In the context of enzyme-substrate studies, these groups offer the added advantage of modifying the molecule's steric and electronic properties to facilitate specific binding interactions or to stabilize it for experimental use.
The Role of the Benzyloxycarbonyl (Z) Group
The Z-group, attached to the α-amino nitrogen, prevents the formation of peptide bonds at this position.[3] This is crucial when Z-Arg(tos)-OH is used as a standalone inhibitor or as the C-terminal residue in a synthetic peptide. By capping the N-terminus, the molecule is no longer a zwitterion at physiological pH, which can influence its solubility and binding characteristics within an enzyme's active site.
The Role of the Tosyl (Tos) Group
The guanidino side chain of arginine is strongly basic (pKa ≈ 12.5) and highly nucleophilic. The p-toluenesulfonyl (tosyl) group is an electron-withdrawing group that effectively masks this nucleophilicity and reduces the basicity of the side chain.[4] This protection is essential for several reasons:
-
Prevents Side Reactions: In peptide synthesis, it prevents the guanidino group from being acylated.
-
Modulates Binding: For enzyme interaction studies, the bulky and aromatic nature of the tosyl group can introduce new van der Waals and hydrophobic interactions within the enzyme's binding pocket, potentially increasing affinity compared to unprotected arginine.
-
Enhances Stability: It provides stability under a range of experimental conditions where the free guanidino group might be reactive.
The interplay of these two groups makes Z-Arg(tos)-OH a stable, well-defined molecular probe that mimics the presentation of an arginine residue in a polypeptide chain.
Physicochemical Data
The fundamental properties of Z-Arg(tos)-OH are summarized below for easy reference.
| Property | Value |
| Full Chemical Name | Nα-benzyloxycarbonyl-Nω-tosyl-L-arginine |
| Synonyms | Z-Arg(Tos)-OH, Cbz-Arg(Tos)-OH |
| Molecular Formula | C₂₁H₂₆N₄O₆S |
| Molecular Weight | 462.52 g/mol |
| CAS Number | 14339-38-3 |
| Appearance | White to off-white crystalline powder |
| Storage Temperature | 2-8°C |
Core Applications in Enzymology
Z-Arg(tos)-OH is particularly effective for studying serine proteases of the trypsin family, which exhibit a strong preference for cleaving peptide bonds C-terminal to arginine or lysine residues.[5] The active site of these enzymes, specifically the S1 pocket, is typically deep and contains an aspartate residue (Asp189 in trypsin) at its base, which forms a salt bridge with the positively charged side chain of the substrate.
Kinetic Analysis of Protease Inhibition
As a structural mimic of a substrate's arginine residue, Z-Arg(tos)-OH can act as a competitive inhibitor. It binds to the enzyme's active site but cannot be cleaved, thus blocking the binding of the natural substrate and inhibiting enzymatic activity. Studying the kinetics of this inhibition allows for the determination of the inhibitor's affinity for the enzyme, quantified by the inhibition constant (Kᵢ). This is a fundamental parameter in drug development and mechanistic enzymology, providing a quantitative measure of inhibitor potency.
Structural Biology and X-ray Crystallography
Understanding precisely how a substrate or inhibitor interacts with an enzyme requires atomic-level structural information, most commonly obtained via X-ray crystallography.[6] Soaking enzyme crystals with or co-crystallizing an enzyme in the presence of a ligand like Z-Arg(tos)-OH can yield a high-resolution structure of the enzyme-inhibitor complex.[7] These structures are invaluable as they:
-
Reveal the Binding Mode: They show the specific hydrogen bonds, salt bridges, and hydrophobic interactions that govern ligand recognition.
-
Elucidate the Catalytic Mechanism: By trapping the enzyme in a substrate-bound-like state, these structures provide snapshots that help piece together the catalytic cycle.
-
Guide Drug Design: Structural information on how a lead compound binds to its target is the cornerstone of structure-based drug design, enabling chemists to rationally design modifications to improve potency and selectivity.
Precursor for Peptidyl Inhibitor Synthesis
Z-Arg(tos)-OH is a commercially available and widely used building block in solid-phase peptide synthesis (SPPS).[8][9] Researchers can use it to construct more complex and specific peptide-based inhibitors. For instance, by synthesizing a tripeptide that mimics an enzyme's preferred cleavage sequence and incorporating Z-Arg(tos)-OH as the P1 residue (the residue immediately N-terminal to the scissile bond), one can create a potent and highly specific inhibitor for a target protease.
Experimental Protocols
The following section provides a detailed, self-validating protocol for determining the inhibition constant (Kᵢ) of Z-Arg(tos)-OH for the serine protease trypsin. This method is adaptable to other proteases that cleave arginine-containing substrates.
Workflow for Determining Protease Inhibition Kinetics
Caption: Workflow for a trypsin inhibition kinetic assay.
Detailed Protocol: Determining the Kᵢ of Z-Arg(tos)-OH with Trypsin
This protocol uses the chromogenic substrate Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA), which upon cleavage by trypsin, releases p-nitroaniline (pNA), a yellow product that can be monitored spectrophotometrically at ~405 nm.[10]
Materials:
-
Bovine Pancreatic Trypsin (e.g., Sigma-Aldrich T1426)
-
Z-Arg(tos)-OH
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA, e.g., Sigma-Aldrich B4875)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2
-
Enzyme Dilution Buffer: 1 mM HCl (cold)
-
Inhibitor/Substrate Solvent: Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl, 20 mM CaCl₂, and adjust the pH to 8.2 at 25°C.
-
Trypsin Stock Solution (1 mg/mL): Dissolve trypsin in cold 1 mM HCl. Store on ice. Immediately before use, dilute to a working concentration (e.g., 10 µg/mL) in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
BAPNA Stock Solution (40 mM): Dissolve BAPNA in DMSO. This stock is stable when stored at -20°C.
-
Z-Arg(tos)-OH Stock Solution (10 mM): Dissolve Z-Arg(tos)-OH in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
This experiment requires a matrix of varying substrate and inhibitor concentrations. A representative setup for a final volume of 200 µL is described.
-
Substrate Concentrations: Prepare serial dilutions of the BAPNA stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 0.1, 0.2, 0.4, 0.8, 1.6 mM).
-
Inhibitor Concentrations: Prepare serial dilutions of the Z-Arg(tos)-OH stock in Assay Buffer to achieve a range of final concentrations (e.g., 0, 10, 20, 40, 80 µM). The "0 µM" sample is the uninhibited control.
-
To each well, add:
-
100 µL of Assay Buffer containing the appropriate concentration of BAPNA.
-
50 µL of Assay Buffer containing the appropriate concentration of Z-Arg(tos)-OH.
-
-
Include controls: a "no enzyme" blank for each substrate concentration (add 50 µL of Assay Buffer instead of enzyme solution).
-
-
Initiation and Measurement:
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the reactions by adding 50 µL of the diluted trypsin working solution to all wells (except "no enzyme" blanks).
-
Immediately place the plate in the microplate reader and begin kinetic reading at 405 nm, taking measurements every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the absorbance vs. time plot (ΔA₄₀₅/min).
-
Subtract the rate of the corresponding "no enzyme" blank (to account for any non-enzymatic substrate hydrolysis).
-
Plot V₀ versus substrate concentration [S] for each inhibitor concentration [I]. This will generate a series of Michaelis-Menten curves.
-
To determine Kᵢ, generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For a competitive inhibitor, this will result in a series of lines that intersect on the y-axis. The apparent Kₘ (Kₘ,app) will increase with increasing inhibitor concentration.
-
Kᵢ can be determined from a secondary plot of Kₘ,app versus inhibitor concentration [I], where the x-intercept is -Kᵢ.
-
Visualizing the Mechanism: Competitive Inhibition
Caption: Competitive inhibition of an enzyme by an inhibitor.
Conclusion and Future Perspectives
Z-Arg(tos)-OH is more than a mere chemical reagent; it is a precision tool that enables a multi-faceted investigation of enzyme function. Its rational design allows for detailed kinetic characterization of inhibition, provides a stable ligand for high-resolution structural studies, and serves as a versatile starting point for the synthesis of next-generation therapeutics. As research continues to unravel the complexities of protease signaling pathways in health and disease, the strategic application of foundational tools like Z-Arg(tos)-OH will remain indispensable for driving discovery and innovation in both academic and industrial settings.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Nalpha-Boc-Ng-Tosyl-L-arginine in Advancing Peptide Synthesis. Retrieved from [Link]
-
Akbar, Z., & Ahmad, M.S. (2024). Crystal structure of trypsin in-complex with arginine. RCSB Protein Data Bank. [Link]
-
ChromogenicSubstrates.com (n.d.). Trypsin. Retrieved from [Link]
-
Akbar, Z., & Ahmad, M.S. (2024). Crystal structure of trypsin with its substrate. RCSB Protein Data Bank. [Link]
-
Akbar, Z., & Ahmad, M.S. (2023). In vitro, In silico and Crystallographic Based Identification of Serine Protease Inhibitors. Figshare. [Link]
-
Leiros, H.-K.S., McSweeney, S.M., & Smalas, A.O. (2002). Atomic resolution structures of trypsin provide insight into structural radiation damage. RCSB Protein Data Bank. [Link]
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Salameh, M.A., Soares, A.S., & Radisky, E.S. (2007). Human cationic trypsin complexed with bovine pancreatic trypsin inhibitor (BPTI). RCSB Protein Data Bank. [Link]
-
ScienCell Research Laboratories (n.d.). Colorimetric Trypsin Activity Assay (TRYP). Retrieved from [Link]
-
AAPPTEC (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Peptron, Inc. (n.d.). Optimizing Peptide Synthesis with N-Tosyl-L-arginine: A Buyer's Guide. Retrieved from [Link]
-
University of Bath (n.d.). Protecting Groups. Retrieved from [Link]
-
Wikipedia (n.d.). Tosyl group. Retrieved from [Link]
-
Anonymous. (1986). Role of zinc in enzyme regulation and protection of essential thiol groups. Nutrition reviews, 44(9), 309–311. [Link]
-
Organic Chemistry Portal (n.d.). Protective Groups. Retrieved from [Link]
- Google Patents (n.d.). Methods for the synthesis of arginine-containing peptides.
-
LibreTexts Chemistry (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
-
Tomoike, H., et al. (2013). Inhibition of L-Arginine Metabolizing Enzymes by L-Arginine-Derived Advanced Glycation End Products. International Journal of Molecular Sciences, 14(8), 16598-16609. [Link]
-
Findlay, J. E., et al. (2016). An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity. Journal of visualized experiments : JoVE, (117), 54813. [Link]
-
LibreTexts Chemistry (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Forstermann, U., & Sessa, W. C. (2012). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Circulation research, 110(1), 159–171. [Link]
-
Pfeiffer, S., et al. (1995). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME). British journal of pharmacology, 114(4), 851–856. [Link]
-
National Center for Biotechnology Information (n.d.). benzyloxycarbonyl-L-arginine. PubChem Compound Database. Retrieved from [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tosyl group - Wikipedia [en.wikipedia.org]
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- 6. rcsb.org [rcsb.org]
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- 8. peptide.com [peptide.com]
- 9. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Z-Arg(tos)-OH: A Technical Guide to Its Application as a Serine Protease Tool Compound
An In-depth Technical Guide:
Section 1: Foundational Understanding of Z-Arg(tos)-OH
Nα-Carbobenzoxy-Nω-tosyl-L-arginine, commonly abbreviated as Z-Arg(tos)-OH, is a chemically modified derivative of the amino acid L-arginine. It serves as a valuable tool compound in biochemistry and drug discovery, primarily as a competitive inhibitor of a specific class of enzymes known as trypsin-like serine proteases.
Chemical Profile and Structural Features
The structure of Z-Arg(tos)-OH is defined by two key modifications to the parent L-arginine molecule:
-
Nα-Carbobenzoxy (Z) group: The alpha-amino group is protected by a carbobenzoxy group. This bulky, hydrophobic group prevents the amine from participating in unwanted reactions, such as peptide bond formation, making the compound stable for use in various biochemical assays.
-
Nω-Tosyl (tos) group: The guanidino group on the arginine side chain is protected by a p-toluenesulfonyl (tosyl) group. This modification is critical as it maintains the overall structural mimicry of arginine while reducing the high basicity of the guanidino moiety. This reduced basicity can improve selectivity and bioavailability characteristics in more complex applications[1].
| Property | Value | Source |
| Molecular Formula | C21H26N4O6S | |
| Molecular Weight | 462.52 g/mol | |
| Appearance | White to off-white powder | |
| CAS Number | 13650-38-9 | [2] |
| Storage | Store at 0-5°C, desiccated | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMF | [3] |
Note: The compound is often supplied as a cyclohexylamine (CHA) salt to improve handling and stability.[2]
Section 2: Mechanism of Action - The S1 Specificity Pocket
Z-Arg(tos)-OH functions as a competitive inhibitor . Its efficacy stems from its structural resemblance to arginine, the natural substrate for trypsin-like serine proteases. These enzymes, which include crucial biological players like trypsin, thrombin, and plasmin, are characterized by a well-defined substrate-binding cleft containing the catalytic triad (Ser-His-Asp) and specificity pockets.[4]
The primary determinant of substrate specificity for this enzyme class is the S1 pocket . In trypsin-like proteases, the S1 pocket is a deep cavity with a negatively charged aspartic acid residue (Asp189 in trypsin) at its base.[4][5] This creates a strong electrostatic attraction for positively charged amino acid side chains, namely arginine and lysine, positioning the adjacent peptide bond for cleavage by the catalytic triad.[4][6]
Z-Arg(tos)-OH exploits this precise molecular recognition mechanism. The tosyl-protected guanidino group of the inhibitor mimics the protonated side chain of arginine, allowing it to bind with high affinity within the S1 pocket.[1] By occupying this site, it physically blocks the entry of the natural protein substrate, thereby preventing catalysis. Because this binding is reversible and competes with the substrate, the degree of inhibition is dependent on the relative concentrations of the inhibitor and the substrate.
Section 3: Quantitative Analysis of Serine Protease Inhibition
To effectively use Z-Arg(tos)-OH as a tool compound, it is essential to quantify its inhibitory potency. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values provide a standardized measure of the inhibitor's effectiveness against a specific protease.
Inhibitory Potency Data
While Ki values are highly dependent on assay conditions (pH, temperature, substrate concentration), the following data provides a general reference for the interaction between tosylated arginine derivatives and key serine proteases. For instance, studies using the chromogenic substrate p-Nitrobenzyl p-toluenesulfonyl-L-arginine have determined the Michaelis constant (Km), which reflects the affinity of the enzyme for this arginine mimetic.
| Enzyme | Substrate | Km (μM) | Comments | Source |
| Bovine Trypsin | p-Nitrobenzyl p-tosyl-L-arginine | 12 | Low Km indicates high affinity for the tosyl-arginine structure. | [7][8] |
| Human Plasmin | p-Nitrobenzyl p-tosyl-L-arginine | 78 | Lower affinity compared to Trypsin, but still significant. | [7][8] |
| Bovine Thrombin | p-Nitrobenzyl p-tosyl-L-arginine | 14 | High affinity, comparable to Trypsin. | [7][8] |
Note: The Km of a substrate is not the same as the Ki of an inhibitor, but in this context, it demonstrates the high affinity of these proteases for the tosyl-arginine motif, which is the core of Z-Arg(tos)-OH.
Experimental Protocol: Determining IC50 via Chromogenic Assay
This protocol provides a robust method for determining the inhibitory potency of Z-Arg(tos)-OH against trypsin using the chromogenic substrate Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA). The principle relies on trypsin cleaving BAPNA to release p-nitroaniline, a yellow product that can be quantified spectrophotometrically at ~405-410 nm.[2][4] The presence of an inhibitor will reduce the rate of this color change.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0. Causality: The buffer maintains optimal pH for trypsin activity, and calcium ions are essential for trypsin stability.
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of bovine pancreatic trypsin in 1 mM HCl. Store in aliquots at -20°C. Dilute to a working concentration (e.g., 10 µg/mL) in Assay Buffer just before use.
-
Z-Arg(tos)-OH Stock Solution: Prepare a 10 mM stock solution in DMSO. Create a serial dilution series (e.g., from 1 mM to 1 nM) in Assay Buffer.
-
BAPNA Substrate Solution: Prepare a 1 mM solution of BAPNA in Assay Buffer. Warm to 37°C before use.[2]
-
-
Assay Setup (96-well plate format):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of each Z-Arg(tos)-OH dilution to the test wells. For control wells (100% activity and no enzyme blank), add 25 µL of Assay Buffer.
-
Add 25 µL of the diluted trypsin solution to all wells except the "no enzyme blank" wells.
-
Total volume should be 100 µL.
-
-
Pre-incubation:
-
Cover the plate and incubate at 37°C for 15 minutes. Causality: This step allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 100 µL of the pre-warmed 1 mM BAPNA solution to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 60 seconds for 10 to 20 minutes.
-
-
Data Analysis:
-
For each concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Section 4: Application in Protein Purification via Affinity Chromatography
The specific binding of Z-Arg(tos)-OH to the S1 pocket of trypsin-like proteases makes it an excellent ligand for affinity chromatography. By immobilizing an arginine derivative onto a solid support (e.g., Sepharose beads), a highly selective resin can be created to either purify these proteases from a complex mixture or to specifically remove them as contaminants.
Protocol: Preparation and Use of an Arginine-Based Affinity Resin
This protocol describes the general steps to couple an Nα-protected arginine derivative to an activated resin and use it for purification. While Z-Arg(tos)-OH can be used, simpler ligands like Nα-Boc-L-arginine are also common. The key is the exposed arginine side chain mimic.
-
Ligand Coupling (Example with NHS-activated Sepharose):
-
Resin Preparation: Swell 1 gram of NHS-activated Sepharose 4 Fast Flow in 10 mL of ice-cold 1 mM HCl. Wash thoroughly with the same solution on a sintered glass filter.[9]
-
Ligand Solution: Dissolve 10-20 mg of the Nα-protected arginine derivative (e.g., Z-Arg(tos)-OH) in coupling buffer (0.2 M NaHCO3, 0.5 M NaCl, pH 8.3).
-
Coupling Reaction: Immediately transfer the washed resin to the ligand solution. Mix gently on a rotary mixer for 1-2 hours at room temperature or overnight at 4°C. Causality: The primary amine on the arginine side chain (if not protected) or other available amines will react with the N-hydroxysuccinimide esters on the resin to form a stable amide bond.[9]
-
Blocking: Transfer the resin to a blocking buffer (e.g., 0.1 M Tris-HCl, pH 8.5) for 2 hours at room temperature to quench any unreacted active groups.
-
Final Wash: Wash the resin with alternating cycles of low pH buffer (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.0) and high pH buffer (the coupling buffer) to remove non-covalently bound ligand. Repeat 3-4 times. Store the prepared resin at 4°C in a buffer containing a bacteriostatic agent (e.g., 20% ethanol).
-
-
Chromatography Procedure:
-
Column Packing and Equilibration: Pack the resin into a suitable column. Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 7.5). Causality: The high salt concentration minimizes non-specific ionic interactions.
-
Sample Loading: Apply the clarified protein sample (e.g., a cell lysate containing the target protease) to the column at a controlled flow rate.
-
Washing: Wash the column with 10-20 CV of Binding Buffer until the UV absorbance (A280) of the flow-through returns to baseline. This removes all unbound proteins.
-
Elution: Elute the bound protease using one of two methods:
-
pH Elution: Apply a low pH Elution Buffer (e.g., 50 mM glycine-HCl, pH 3.0). The protonation of acidic residues in the S1 pocket disrupts the ionic interaction, releasing the protease. Collected fractions should be immediately neutralized with a Tris buffer.
-
Competitive Elution: Apply an Elution Buffer containing a high concentration of a competitive agent, such as 20 mM benzamidine or 0.5 M L-arginine.[10] This displaces the bound protease from the resin. This method is gentler as it avoids pH extremes.
-
-
Section 5: Comparative Analysis and Best Practices
Z-Arg(tos)-OH is one of many tools available for inhibiting serine proteases. Choosing the right inhibitor depends on the experimental goal.
| Inhibitor | Type | Target | Mechanism | Use Case |
| Z-Arg(tos)-OH | Small Molecule | Trypsin-like (Arg/Lys sites) | Reversible, Competitive | Kinetic studies, affinity purification, specific inhibition where reversibility is needed. |
| PMSF | Small Molecule | Serine Hydrolases (Broad) | Irreversible, Covalent | General protection of protein lysates from degradation; activity cannot be restored.[11] |
| Aprotinin | Polypeptide (58 aa) | Serine Proteases (Broad) | Reversible, Tight-Binding | Potent, stable inhibitor for protecting protein samples; can be used therapeutically.[12][13] |
| Protease Inhibitor Cocktail | Mixture | Broad Spectrum | Mixed | General, robust protection of lysates against multiple protease classes (serine, cysteine, metallo, etc.). |
Best Practices for Using Z-Arg(tos)-OH:
-
Solubility: Due to its hydrophobicity, always prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous assay buffer. Watch for precipitation at high concentrations.
-
Stability: While generally stable, repeated freeze-thaw cycles of stock solutions should be avoided. Store desiccated at 4°C for long-term stability.
-
Experimental Controls: Always include a "no inhibitor" control to measure 100% enzyme activity and a "no enzyme" control to account for any background substrate hydrolysis.
-
Choosing an Inhibitor: Use Z-Arg(tos)-OH when you need specific, reversible inhibition of a trypsin-like protease. For complete and permanent shutdown of all serine protease activity during protein extraction, an irreversible inhibitor like PMSF or a cocktail is more appropriate.[11]
Section 6: Conclusion
Z-Arg(tos)-OH is a highly effective and specific tool for researchers working with trypsin-like serine proteases. Its function as a competitive inhibitor, driven by its mimicry of arginine, allows for detailed kinetic studies and the powerful purification of these enzymes via affinity chromatography. By understanding its mechanism of action and employing the validated protocols detailed in this guide, scientists can confidently leverage Z-Arg(tos)-OH to advance their research in enzymology, drug discovery, and protein biochemistry.
Section 7: References
-
Wikipedia contributors. (2024). Serine protease. Wikipedia, The Free Encyclopedia. [Link]
-
University of California, Davis. Serine Proteases Substrate Specificity. Bio-Rad. [Link]
-
Carlucci, M. B., et al. (2012). Trypsin-like activity with L-BApNA and L-TAME substrates. ResearchGate. [Link]
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Grzywnowicz, K., et al. (2000). Design, chemical synthesis and kinetic studies of trypsin chromogenic substrates based on the proteinase binding loop of Cucurbita maxima trypsin inhibitor (CMTI-III). PubMed. [Link]
-
Genentech, Inc. (2017). Arginine wash in protein purification using affinity chromatography. Google Patents.
-
Arakawa, T., et al. (2007). Improved performance of column chromatography by arginine: dye-affinity chromatography. PubMed. [Link]
-
Lecturio. (2015). Serine Protease: Background & Catalytic Mechanism – Biochemistry. YouTube. [Link]
-
Hedstrom, L. (2002). Serine Protease Mechanism and Specificity. Chemical Reviews. [Link]
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Cytiva. (n.d.). Purification or Removal of Serine Proteases. [Link]
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Lorand, L., & Rule, N. G. (1961). Inhibition of proteolytic enzymes by decarboxylated amino-acid derivatives. Effect of toluenesulphonyl(tosyl)agmatine (4-toluenesulphonamidobutyl-guanidine) on thrombin trypsin. Nature. [Link]
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Fedson, D. S., & Opal, S. M. (2011). Aprotinin and similar protease inhibitors as drugs against influenza. PubMed. [Link]
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ResearchGate. (n.d.). Affinity Chromatography and Serine Proteinase Inhibitors. [Link]
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Revina, L. P., et al. (2018). The Crystal Structure of Nα-p-tosyl-lysyl Chloromethylketone-Bound Oligopeptidase B from Serratia Proteamaculans Revealed a New Type of Inhibitor Binding. MDPI. [Link]
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Li, J., et al. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. [Link]
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Various Authors. (2015). How do I couple proteins to cnbr-sepharose for making a protein specific resin? ResearchGate. [Link]
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Coleman, P. L., et al. (1978). p-Nitrobenzyl p-toluenesulfonyl-L-arginine: a chromogenic substrate for thrombin, plasmin and trypsin. PubMed. [Link]
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Briquez, P. S., et al. (2017). Sequence and structure comparison of the protease inhibitors bovine-derived aprotinin and human-derived KPI. ResearchGate. [Link]
-
Coleman, P. L., et al. (1977). Assay of the esterase activity of thrombin, plasmin and trypsin with a chromogenic substrate p-nitrobenzyl p-toluenesulfonyl-l-arginine. PubMed. [Link]
-
Markwardt, F., et al. (1972). Differential specificities of the thrombin, plasmin and trypsin with regard to synthetic and natural substrates and inhibitors. PubMed. [Link]
-
Hellman, K. B., et al. (1979). Effects of protease inhibitors on chemical induction of type C virus. PubMed. [Link]
-
G-Biosciences. (2019). The Benefits of a Protease Inhibitor Cocktail. [Link]
-
Peterlin Mašič, L., & Kikelj, D. (2006). Arginine mimetic structures in biologically active antagonists and inhibitors. PubMed. [Link]
-
de Castro, R. J. S., et al. (2019). Arginine-Affinity Chromatography for Nucleic Acid (DNA and RNA) Isolation. SpringerLink. [Link]
-
SLS Ireland. (n.d.). BOC-D-ARG(TOS)-OH. [Link]
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Methodological & Application
Application Note: A Practical Guide to Enzyme Kinetics Using Z-Arg(tos)-OH as a Competitive Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for designing and executing enzyme kinetic experiments using Nα-Tosyl-L-arginine (Z-Arg(tos)-OH) as a model inhibitor. We delve into the foundational principles of Michaelis-Menten kinetics, elucidate the causality behind experimental design choices, and provide detailed, self-validating protocols for determining key kinetic parameters. By focusing on the serine protease trypsin as a model enzyme, this document serves as a practical resource for researchers investigating enzyme-inhibitor interactions, a critical aspect of drug discovery and biochemical research.
Introduction: The Role of Z-Arg(tos)-OH in Protease Research
Nα-Tosyl-L-arginine, often abbreviated as Z-Arg(tos)-OH or simply Tosyl-Arginine, is a derivative of the amino acid L-arginine. The tosyl group attached to the alpha-amino group makes it a valuable tool in biochemistry. Arginine and lysine are characterized by positively charged side chains, which fit into the negatively charged S1 pocket of serine proteases like trypsin, making them specific cleavage sites.[] Consequently, arginine analogs like Z-Arg(tos)-OH can act as competitive inhibitors by binding to the enzyme's active site, thereby preventing the natural substrate from binding.
Understanding how compounds like Z-Arg(tos)-OH inhibit enzymes is fundamental to drug development.[2] This guide will use the well-characterized interaction between trypsin and a chromogenic substrate to demonstrate how to determine the nature and potency of an inhibitor.
Foundational Principles of Enzyme Kinetics
A robust experimental design is predicated on a solid understanding of the underlying theory. Before proceeding to protocols, it is crucial to grasp the core concepts of enzyme kinetics.
The Michaelis-Menten Model
The Michaelis-Menten model is a cornerstone of biochemistry, describing the relationship between the initial reaction velocity (v), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km).[3][4]
The equation is expressed as: v = (Vmax * [S]) / (Km + [S])
-
Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.[4]
-
Km is the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[3][5]
Experimentally, these parameters are determined by measuring the initial reaction rate at various substrate concentrations while keeping the enzyme concentration constant.[6]
Modes of Enzyme Inhibition
Enzyme inhibitors can be broadly classified based on how they interact with the enzyme and substrate.[7] Lineweaver-Burk plots, a double reciprocal representation of the Michaelis-Menten equation (1/v vs. 1/[S]), are historically used to visually distinguish between inhibition types.[8][9]
-
Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, directly competing with the substrate.[10] This increases the apparent Km (Km,app) but does not change Vmax. On a Lineweaver-Burk plot, this is seen as a change in the x-intercept without affecting the y-intercept.[7][9]
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex.[6] This reduces the Vmax but does not affect the Km.[11]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition reduces both Vmax and Km.[8]
Scientist's Note: While Lineweaver-Burk plots are excellent for visualizing and identifying the mechanism of inhibition, they can distort data errors.[8] For the most accurate determination of kinetic parameters, it is highly recommended to use non-linear regression analysis to fit the raw data directly to the Michaelis-Menten or appropriate inhibition equations.[12]
Assay Design and Optimization
The quality of kinetic data is directly dependent on a well-designed and optimized assay. Here, we focus on a chromogenic assay for trypsin.
The Chromogenic Assay Principle
Trypsin specifically cleaves peptide bonds at the carboxyl side of lysine and arginine residues.[] We can exploit this by using a synthetic substrate like Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA).[13][14] When trypsin cleaves BAPNA, it releases p-nitroaniline (pNA), a chromophore that is yellow in solution and can be quantified by measuring its absorbance at 405-410 nm.[13] The rate of pNA release is directly proportional to the trypsin activity.[13][15]
Critical Experimental Parameters
-
Buffer and pH: Trypsin activity is highly dependent on pH, with an optimal range typically around pH 8.0-8.2.[16] A Tris-HCl buffer is commonly used.
-
Temperature: Enzyme activity increases with temperature up to an optimum before denaturation occurs. A standard temperature of 25°C or 37°C should be maintained consistently.[16]
-
Enzyme Concentration: The enzyme concentration must be kept low enough to ensure the reaction rate is linear over the measurement period (initial velocity conditions).
-
Substrate Concentration: To determine Km, a range of substrate concentrations bracketing the expected Km value (e.g., 0.1 x Km to 10 x Km) should be used.
-
Inhibitor (Z-Arg(tos)-OH) Preparation: Z-Arg(tos)-OH is often prepared as a concentrated stock solution in a suitable solvent like Dimethyl Sulfoxide (DMSO) and then diluted into the assay buffer. It is crucial to run a vehicle control (assay with DMSO but no inhibitor) to account for any solvent effects.
Experimental Protocols
These protocols provide a step-by-step guide to characterizing the kinetics of trypsin and its inhibition by Z-Arg(tos)-OH.
Protocol 1: Determination of Substrate Km and Vmax
Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the hydrolysis of BAPNA by trypsin.
Materials:
-
Bovine Pancreas Trypsin
-
Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA)
-
Tris-HCl buffer (e.g., 100 mM Tris-HCl, 20 mM CaCl₂, pH 8.2)
-
1 mM HCl (for diluting trypsin)
-
DMSO (for BAPNA stock)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 410 nm
Procedure:
-
Reagent Preparation:
-
Trypsin Stock: Prepare a concentrated stock of trypsin in cold 1 mM HCl. Immediately before use, dilute to the desired working concentration (e.g., 10 µg/mL) in the same cold HCl.
-
BAPNA Stock: Prepare a 60 mM BAPNA stock solution in DMSO.[13]
-
BAPNA Working Solutions: Create a series of BAPNA dilutions in the assay buffer. The final concentrations in the well should range from approximately 0.1 to 5 mM.
-
-
Assay Setup (96-well plate):
-
Add 50 µL of assay buffer to each well.
-
Add 125 µL of the different BAPNA working solutions to triplicate wells for each concentration.
-
Include "no enzyme" blank wells containing buffer and the highest BAPNA concentration.
-
Pre-incubate the plate at 25°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the diluted trypsin solution to all wells (except blanks) to start the reaction.[13]
-
-
Measurement:
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 410 nm in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
For each BAPNA concentration, calculate the initial velocity (V₀) by determining the slope of the linear portion of the absorbance vs. time curve (ΔA410/min).
-
Plot V₀ versus [BAPNA] and use non-linear regression to fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Determination of Z-Arg(tos)-OH IC₅₀
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Z-Arg(tos)-OH.
Procedure:
-
Reagent Preparation:
-
Prepare trypsin and BAPNA solutions as in Protocol 1. The BAPNA concentration should be fixed at or near its Km value.
-
Inhibitor Stock: Prepare a 10 mM stock solution of Z-Arg(tos)-OH in DMSO.
-
Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock to create a range of concentrations.
-
-
Assay Setup:
-
To triplicate wells, add assay buffer, the fixed concentration of BAPNA, and the various dilutions of Z-Arg(tos)-OH.
-
Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
-
Initiate and Measure:
-
Start the reaction by adding trypsin and measure the kinetic rate as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Elucidating the Mechanism of Inhibition (MoI)
Objective: To determine if Z-Arg(tos)-OH is a competitive, non-competitive, or uncompetitive inhibitor of trypsin.
Procedure:
-
Experimental Design: This experiment is a combination of the previous two. You will measure the initial velocity across a range of substrate (BAPNA) concentrations in the absence and presence of several fixed concentrations of the inhibitor (Z-Arg(tos)-OH).[6]
-
Assay Setup:
-
Set up a matrix in a 96-well plate. Rows will correspond to different fixed concentrations of Z-Arg(tos)-OH (including a zero-inhibitor control). Columns will correspond to different concentrations of BAPNA.
-
Initiate the reaction with trypsin and measure the kinetic rates.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[BAPNA]) for each inhibitor concentration.
-
Interpretation:
-
Data Presentation and Visualization
Clear presentation of data is essential for interpretation and reporting.
Table 1: Example Data Layout for MoI Experiment
| [BAPNA] (mM) | V₀ (No Inhibitor) (ΔA/min) | V₀ (+ [I]₁) (ΔA/min) | V₀ (+ [I]₂) (ΔA/min) |
| 0.25 | Data | Data | Data |
| 0.50 | Data | Data | Data |
| 1.00 | Data | Data | Data |
| 2.00 | Data | Data | Data |
| 4.00 | Data | Data | Data |
Table 2: Summary of Expected Kinetic Parameters
| Parameter | No Inhibitor | Competitive | Non-competitive |
| Vmax | Vmax | Unchanged | Decreased |
| Km | Km | Increased | Unchanged |
| Ki | N/A | Calculated | Calculated |
Experimental Workflow Diagram
The following diagram illustrates the logical flow for a comprehensive enzyme inhibition study.
Caption: Workflow for characterizing an enzyme inhibitor.
Conclusion
This application note provides a detailed methodology for conducting enzyme kinetic studies with Z-Arg(tos)-OH as a model competitive inhibitor for the serine protease trypsin. By following these protocols and understanding the underlying principles, researchers can generate high-quality, reliable data to elucidate the kinetics and mechanism of enzyme inhibition. This structured approach is essential for fundamental biochemical research and is a critical component of the drug discovery pipeline.
References
-
Johnson, K. A. (2000). Evaluation of a minimal experimental design for determination of enzyme kinetic parameters and inhibition mechanism. Journal of Pharmacology and Experimental Therapeutics, 293(3), 861-9. Available at: [Link]
-
Wikipedia. (n.d.). Lineweaver–Burk plot. In Wikipedia. Retrieved January 15, 2026, from [Link]
-
MedSchoolCoach. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Available at: [Link]
-
Patsnap Synapse. (2025, May 9). Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists. Available at: [Link]
-
Aryal, S. (2022, May 30). Lineweaver–Burk Plot. Microbe Notes. Available at: [Link]
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Das, P., & Sea, S. (2023). Analyzing Blood Digestion: Estimation of Active Trypsin Levels in the Mosquito Midgut. Cold Spring Harbor Protocols, 2023(4). Available at: [Link]
-
MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved January 15, 2026, from [Link]
-
OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. Retrieved January 15, 2026, from [Link]
-
LibreTexts Chemistry. (2025, June 29). 10.5: Enzyme Inhibition. Available at: [Link]
-
dos Santos, J. C. S., et al. (2010). The Effect of Organic Solvents and Other Parameters on Trypsin-Catalyzed Hydrolysis of Nα-Benzoyl-arginine-p-nitroanilide. Journal of Chemical Education, 87(6), 634-637. Available at: [Link]
-
Synapse. (2025, November 30). Understanding the Michaelis–Menten Equation: Complete Guide to Enzyme Kinetics. Available at: [Link]
-
Zabłotna, E., et al. (2004). A simple method for selection of trypsin chromogenic substrates using combinatorial chemistry approach. Biochemical and Biophysical Research Communications, 319(1), 185-8. Available at: [Link]
-
University of Washington. (n.d.). A Guide for Michaelis-Menten Enzyme Kinetic Models (MICMEN). Retrieved January 15, 2026, from [Link]
-
TA Instruments. (n.d.). Experimental Design for the Determination of Kinetic Parameters Using the Multiple Injection Method (MIM) with Isothermal Titration Calorimetry (ITC). Available at: [Link]
-
Zhang, Y., et al. (2022). Basic kinetic study of trypsin action on synthetic substrate, BAPA, for the AOCS and ISO assay systems. Journal of the American Oil Chemists' Society, 99(5), 453-461. Available at: [Link]
-
LibreTexts Chemistry. (2025, September 4). 5.4: Enzyme Inhibition. Available at: [Link]
-
Edmondson, D. E., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 37(5), 1010-1049. Available at: [Link]
-
Chondrex, Inc. (n.d.). Trypsin Activity Assay Kit. Retrieved January 15, 2026, from [Link]
-
TeachMePhysiology. (2024, April 8). Enzyme Kinetics. Retrieved January 15, 2026, from [Link]
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- 5. Understanding the MichaelisâMenten Equation: Complete Guide to Enzyme Kinetics | BioTech Beacons [biotechbeacon.com]
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- 8. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
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- 11. 2minutemedicine.com [2minutemedicine.com]
- 12. Evaluation of a minimal experimental design for determination of enzyme kinetic parameters and inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Analyzing Blood Digestion: Estimation of Active Trypsin Levels in the Mosquito Midgut - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Assessing the Bioactivity of Arginine-Rich Peptides with Cell-Based Assays
Introduction: From Protected Amino Acids to Bioactive Peptides
In the realm of drug discovery and biomedical research, the synthesis of custom peptides is a cornerstone for developing novel therapeutics, probes, and research tools. Protected amino acids are the fundamental building blocks in this process, enabling the precise, stepwise assembly of peptide chains. Among these, arginine derivatives with protected functional groups are of particular importance. Z-Arg(tos)-OH and its more commonly used counterpart in solid-phase peptide synthesis (SPPS), Boc-Arg(Tos)-OH, are critical reagents for incorporating the highly functional arginine residue into a peptide sequence.[1][] The carbobenzyloxy (Z) or tert-butyloxycarbonyl (Boc) group safeguards the α-amino group, while the tosyl (Tos) group protects the reactive side-chain guanidinium group, preventing unwanted side reactions during synthesis.[1][][3]
While these molecules are instrumental in the synthesis of peptides, they are not typically the subject of biological investigation in cell-based assays. Instead, their importance lies in enabling the creation of peptides with specific biological activities. Arginine-rich peptides, in particular, have garnered significant interest for their diverse functions, including antimicrobial and anticancer activities, and their ability to act as cell-penetrating peptides (CPPs) to deliver cargo into cells.[4][5] The cationic nature of the arginine guanidinium group is key to these activities, facilitating interaction with and disruption of negatively charged cell membranes.[6]
This application note bridges the gap between peptide synthesis and biological characterization. We will first provide a conceptual overview of the synthesis of an arginine-rich peptide using protected amino acids. Subsequently, we will detail a comprehensive, step-by-step protocol for a cell-based cytotoxicity assay to evaluate the biological activity of the synthesized peptide.
The Principle: From Synthesis to Cellular Response
The journey from a protected amino acid to a biologically active peptide involves two distinct phases: chemical synthesis and biological evaluation.
-
Peptide Synthesis: Using Boc-based solid-phase peptide synthesis (SPPS), a peptide chain is assembled on a solid resin support. Each amino acid, with its α-amino group protected by a Boc group, is added sequentially. For arginine, the side chain is protected with a group like tosyl (Tos). After each coupling step, the Boc group is removed with a mild acid, allowing the next protected amino acid to be added. This cycle is repeated until the desired peptide sequence is complete. Finally, the peptide is cleaved from the resin, and all protecting groups (including the tosyl group on arginine) are removed, typically with a strong acid like hydrogen fluoride (HF).[1][7] The result is a purified, biologically active peptide.
-
Biological Evaluation (Cell-Based Assay): Once the arginine-rich peptide is synthesized and purified, its biological effect can be quantified. A common and robust method is to assess its cytotoxicity—its ability to kill cells. This is particularly relevant for screening potential antimicrobial or anticancer peptides. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[8] In this assay, metabolically active, viable cells use mitochondrial reductase enzymes to convert the yellow MTT salt into purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells. By treating cells with the synthesized peptide and then measuring formazan production, we can quantify the peptide's cytotoxic effect.
Visualizing the Workflow
The overall process can be visualized as a two-stage workflow, starting with the synthesis of the peptide and culminating in the assessment of its biological activity.
Caption: From Synthesis to Function: A two-phase workflow.
Mechanism of Action: How Arginine-Rich Peptides Exert Cytotoxicity
The primary mechanism by which cationic arginine-rich peptides induce cell death is through membrane disruption. This process is initiated by an electrostatic attraction between the positively charged guanidinium groups of the arginine residues and the negatively charged components of the target cell membranes, such as phospholipids in bacterial membranes or heparan sulfate proteoglycans on mammalian cells.[6][9]
This initial binding is followed by a series of events that can include:
-
Pore Formation: The peptides may insert into the lipid bilayer, forming pores or channels. This disrupts the membrane's integrity, leading to the leakage of essential ions and metabolites, and ultimately, cell lysis.
-
Endocytosis and Endosomal Escape: Alternatively, especially in mammalian cells, the peptides and their cargo can be internalized through endocytosis.[10][11] The arginine-rich nature of the peptides can then facilitate escape from the endosome, releasing the peptide into the cytoplasm where it can interact with intracellular targets.[4][11]
The selectivity of these peptides for cancer cells or bacteria over healthy host cells often lies in the differences in membrane composition and potential. Cancer and bacterial cell membranes tend to be more negatively charged than those of healthy mammalian cells, leading to a preferential interaction with the cationic peptides.
Caption: Mechanisms of Arginine-Rich Peptide Cytotoxicity.
Protocol: MTT Assay for Peptide Cytotoxicity
This protocol details the steps to assess the cytotoxicity of a newly synthesized arginine-rich peptide on a selected cell line (e.g., a cancer cell line like HeLa or a bacterial strain).
Materials and Reagents
-
Peptide: Purified, lyophilized arginine-rich peptide.
-
Cell Line: A suitable cell line for testing (e.g., HeLa, A549, or a bacterial strain like E. coli).
-
Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM for HeLa) supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in sterile phosphate-buffered saline (PBS).
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Equipment:
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Standard laboratory equipment (pipettes, sterile tubes, etc.)
-
Step-by-Step Methodology
Part 1: Cell Seeding
-
Cell Culture: Grow the chosen cell line in appropriate culture medium to about 80% confluency.
-
Harvest Cells: Trypsinize the cells (for adherent cells), neutralize with complete medium, and centrifuge to obtain a cell pellet.
-
Resuspend and Count: Resuspend the cells in fresh medium and perform a cell count (e.g., using a hemocytometer) to determine the cell concentration.
-
Seed Plate: Dilute the cell suspension to the desired seeding density (e.g., 1 x 10⁴ cells/well) and dispense 100 µL into each well of a 96-well plate.
-
Expert Insight: Consistent seeding density is critical for reproducible results. Avoid the outer wells of the plate as they are prone to evaporation effects ("edge effect"). It is good practice to fill these wells with sterile PBS.
-
-
Incubate: Place the plate in a humidified incubator for 24 hours to allow the cells to attach and resume normal growth.
Part 2: Peptide Treatment
-
Prepare Peptide Stock: Dissolve the lyophilized peptide in sterile water or PBS to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Serial Dilutions: Prepare a series of dilutions of the peptide in serum-free culture medium. The concentration range should be chosen based on literature for similar peptides, but a broad range (e.g., 1 µM to 100 µM) is a good starting point.
-
Treat Cells: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different peptide concentrations.
-
Controls are Essential:
-
Untreated Control: Wells with cells treated with medium only (represents 100% viability).
-
Vehicle Control: Wells with cells treated with the highest concentration of the solvent used to dissolve the peptide (if not water/PBS).
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
-
Incubate: Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
Part 3: MTT Assay and Data Analysis
-
Add MTT Reagent: After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[8]
-
Incubate: Return the plate to the incubator for 4 hours.[8] During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilize Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[12]
-
Mix: Place the plate on an orbital shaker for 15 minutes to ensure the formazan crystals are fully dissolved.[12]
-
Read Absorbance: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank controls from all other readings.
-
Calculate the percentage of cell viability for each peptide concentration relative to the untreated control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
-
Plot the % Viability against the peptide concentration (on a logarithmic scale) and use a non-linear regression analysis to determine the IC₅₀ value (the concentration of the peptide that inhibits 50% of cell viability).
-
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase and provides a sufficient signal for the assay. |
| Peptide Concentration Range | 0.1 µM - 100 µM | A broad starting range is necessary to capture the full dose-response curve and determine the IC₅₀. |
| Peptide Incubation Time | 24 - 72 hours | Allows sufficient time for the peptide to exert its biological effect. Time can be optimized based on the peptide's mechanism. |
| MTT Incubation Time | 4 hours | Standard incubation time for sufficient formazan crystal formation without causing cytotoxicity from the MTT itself. |
| Absorbance Wavelength | 570 nm | This is the absorbance maximum for the formazan product, providing the highest signal-to-noise ratio. |
Trustworthiness and Validation
The protocol described is a self-validating system when appropriate controls are included. The untreated control establishes the baseline for 100% viability, while the blank control accounts for any background absorbance from the medium or reagents. A positive control (a compound with known cytotoxicity) can also be included to validate the assay's performance. Reproducibility should be ensured by running each concentration in triplicate.
Conclusion
The journey from a protected amino acid like Z-Arg(tos)-OH to a biologically characterized peptide is a fundamental process in modern drug development. While the protected amino acid is a key tool in the synthesis phase, it is the final, deprotected peptide that holds biological potential. Arginine-rich peptides, enabled by these synthetic tools, are a promising class of molecules with potent cytotoxic activities. The MTT assay provides a robust, reliable, and high-throughput method for quantifying this activity, serving as a critical first step in the evaluation of these peptides as potential therapeutic agents.
References
-
Cell-penetrating peptides: mechanisms and applications. PubMed. [Link]
-
Cell penetrating peptides: Mechanism of action. American Chemical Society. [Link]
-
Therapeutic Mechanism and Clinical Applications of Cell-penetrating Peptide. ResearchGate. [Link]
-
Delivery of macromolecules using arginine-rich cell-penetrating peptides: ways to overcome endosomal entrapment. PubMed. [Link]
-
Biological Properties of Arginine-rich Peptides and their Application in Cargo Delivery to Cancer. PubMed. [Link]
-
Arginine-rich peptides: potential for intracellular delivery of macromolecules and the mystery of the translocation mechanisms. PubMed. [Link]
-
Delivery of Macromolecules Using Arginine-Rich Cell-Penetrating Peptides: Ways to Overcome Endosomal Entrapment. PMC - NIH. [Link]
-
Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. MDPI. [Link]
-
Arginine-rich cell-penetrating peptides. Wong Lab | UCLA. [Link]
-
Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. MDPI. [Link]
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Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
-
Enzyme Activity Assays. Boster Bio. [Link]
-
Measuring enzyme activity in single cells. PMC - NIH. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
MTT assay. Bio-protocol. [Link]
-
Arginine Signaling and Cancer Metabolism. PMC - NIH. [Link]
-
Evaluation of cytotoxicity of the peptides on human cell lines and... ResearchGate. [Link]
-
How to analyze the cell viability with peptides?. LifeTein. [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
Cationic antimicrobial peptide CC34 potential anticancer and apoptotic induction on cancer cells. PMC - NIH. [Link]
-
Transport of L-arginine and its derivatives in different cell types... ResearchGate. [Link]
-
Broad-Spectrum Activity of Membranolytic Cationic Macrocyclic Peptides Against Multi-Drug Resistant Bacteria and Fungi. PMC - PubMed Central. [Link]
-
In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. NIH. [Link]
-
Unique Contributions of an Arginine Side Chain to Ligand Recognition in a Glutamate-gated Chloride Channel. NIH. [Link]
-
Boc-Arg(Tos)-OH [13836-37-8]. Aapptec Peptides. [Link]
-
MTT assay protocol. Protocols.io. [Link]
-
Arginine Derivatives in Cerebrovascular Diseases: Mechanisms and Clinical Implications. MDPI. [Link]
-
Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry. [Link]
-
Nanomedicines Reshape the Tumor Microenvironment: Multidimensional Strategies from Modulating “Barriers” to Metabolic Intervention. Dove Medical Press. [Link]
-
Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. PMC - NIH. [Link]
-
Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation. Xell.de. [Link]
-
Amino acids in the cultivation of mammalian cells. PMC - PubMed Central. [Link]
-
What Is The Role of Amino Acids In Culture Medium. Hopkins Medtech. [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed. [Link]
-
Overview of involvement of amino acids in mammalian cell culture. ResearchGate. [Link]
-
Hydrophobicity is a key determinant in the activity of arginine-rich cell penetrating peptides. PMC - NIH. [Link]
-
Effect of helicity and hydrophobicity on cell-penetrating ability of arginine-rich peptides. ResearchGate. [Link]
-
Intracellular L-arginine concentration does not determine NO production in endothelial cells. PubMed. [Link]
-
Chemical synthesis, biological activities and action on nuclear receptors of 20S(OH)D3, 20S,25(OH)2D3, 20S,23S(OH)2D3 and 20S,23R(OH)2D3. PMC - NIH. [Link]
Sources
- 1. peptide.com [peptide.com]
- 3. Protected Amino Acids - Creative Peptides [creative-peptides.com]
- 4. Biological Properties of Arginine-rich Peptides and their Application in Cargo Delivery to Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginine-rich peptides: potential for intracellular delivery of macromolecules and the mystery of the translocation mechanisms [pubmed.ncbi.nlm.nih.gov]
- 6. Broad-Spectrum Activity of Membranolytic Cationic Macrocyclic Peptides Against Multi-Drug Resistant Bacteria and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides [mdpi.com]
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- 11. Delivery of macromolecules using arginine-rich cell-penetrating peptides: ways to overcome endosomal entrapment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
Probing Protease Landscapes: Z-Arg(tos)-OH as a Precision Tool for Specificity Profiling
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Introduction: The Imperative of Protease Specificity in Biological Research and Drug Discovery
Proteases, a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, are fundamental regulators of virtually all physiological processes. Their roles extend from simple protein digestion to intricate signaling cascades involved in cell differentiation, apoptosis, blood coagulation, and immune responses.[1][2] The functional specificity of a protease is dictated by its ability to recognize and cleave a select subset of protein substrates, a characteristic governed by the chemical and structural features of its active site. Consequently, aberrant protease activity is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and infectious diseases, making proteases a major class of therapeutic targets.[3]
A deep understanding of a protease's substrate specificity is therefore paramount for elucidating its biological function and for the rational design of selective inhibitors. Synthetic peptide substrates have emerged as indispensable tools in this endeavor, offering a means to quantify enzyme activity and specificity in a controlled in vitro setting.[4][5][6] Among these, Nα-Z-L-arginine-Nω-tosyl-L-arginine (Z-Arg(tos)-OH) stands out as a valuable substrate for probing the activity of a specific class of proteases: the trypsin-like serine proteases.[7] This application note provides a comprehensive guide to the use of Z-Arg(tos)-OH, detailing its underlying biochemical principles, providing field-proven experimental protocols, and offering insights into the interpretation of the data generated.
The Molecular Logic of Z-Arg(tos)-OH: A Substrate Tailored for Trypsin-Like Proteases
The utility of Z-Arg(tos)-OH as a specific substrate lies in its chemical architecture, which mimics the natural cleavage sites of trypsin-like serine proteases. These enzymes are characterized by a deep, negatively charged S1 specificity pocket that preferentially binds positively charged amino acid residues like arginine and lysine at the P1 position of the substrate.[7][]
The key features of Z-Arg(tos)-OH are:
-
L-Arginine Core: The central arginine residue provides the positively charged guanidinium group that docks into the negatively charged S1 pocket of trypsin-like proteases, ensuring substrate recognition.[][9]
-
Nα-Z (Carbobenzyloxy) Group: The Z-group, attached to the alpha-amino group of the arginine, serves as a protecting group. This prevents the substrate from being a substrate for aminopeptidases and helps to confer a degree of hydrophobicity that can influence its interaction with the enzyme's active site.
-
Nω-Tosyl (Tos) Group: The tosyl group protects the guanidinium side chain of the arginine. This modification is crucial as it influences the pKa of the guanidinium group and can modulate the substrate's affinity for the protease.
-
Hydrolyzable Carboxylic Acid: The free carboxyl group (-OH) is the site of enzymatic cleavage.
The enzymatic reaction involves the hydrolysis of the peptide bond C-terminal to the modified arginine residue, although in its free acid form, it is more commonly used in coupled assays or as a starting material for the synthesis of other reporter substrates. A closely related and more frequently used compound for direct spectrophotometric assays is Nα-p-Tosyl-L-arginine methyl ester (TAME), where the carboxyl group is esterified.[10][11] The principles of specificity, however, remain the same.
Experimental Protocols: A Validating System for Protease Activity and Inhibition
The following protocols are designed to be self-validating, incorporating essential controls to ensure the integrity and reproducibility of the experimental data.
Protocol 1: General Protease Activity Assay using a Coupled Spectrophotometric Method
This protocol describes a continuous spectrophotometric assay to measure the activity of a trypsin-like protease using Z-Arg(tos)-OH in a coupled enzyme system. The hydrolysis of Z-Arg(tos)-OH by the protease of interest releases a product that can be detected by a change in absorbance. A common approach involves coupling the reaction to a second enzyme that acts on the product of the first reaction to generate a chromophore. For simplicity and broader applicability, we will describe a more direct, albeit less common, method of monitoring the reaction by a change in pH or by using a pH-sensitive dye, as the hydrolysis of the substrate will release a proton. A more robust and widely used alternative is to use a chromogenic or fluorogenic substrate derived from Z-Arg(tos)-OH.
Materials:
-
Z-Arg(tos)-OH
-
Protease of interest (e.g., Trypsin, Thrombin, Plasmin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2)
-
pH indicator (optional, e.g., Phenol Red)
-
Spectrophotometer or plate reader capable of measuring absorbance in the visible range.
-
96-well microplate (clear, flat-bottom)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Z-Arg(tos)-OH in a suitable solvent (e.g., DMSO or aqueous buffer). The final concentration in the assay will typically be in the range of the enzyme's Km value.
-
Prepare a stock solution of the protease in an appropriate buffer. The final concentration should be chosen to give a linear rate of reaction over the desired time course.
-
Prepare the Assay Buffer and allow it to equilibrate to the desired reaction temperature (e.g., 25°C or 37°C).
-
-
Assay Setup:
-
In a 96-well microplate, set up the following reactions in triplicate:
-
Test Reaction: Assay Buffer, Z-Arg(tos)-OH, and Protease.
-
No-Enzyme Control: Assay Buffer and Z-Arg(tos)-OH (to control for non-enzymatic substrate hydrolysis).
-
No-Substrate Control: Assay Buffer and Protease (to control for any background absorbance changes due to the enzyme).
-
-
The final volume of each reaction should be the same (e.g., 200 µL).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the protease to the wells containing the substrate and buffer.
-
Immediately place the microplate in the spectrophotometer and begin monitoring the change in absorbance at a pre-determined wavelength (if using a pH indicator) over time. For example, with Phenol Red, a decrease in pH will result in a decrease in absorbance at around 560 nm.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.
-
-
Data Analysis:
-
For each replicate, plot absorbance versus time.
-
Determine the initial rate of the reaction (V₀) from the linear portion of the curve. This is typically the first few minutes of the reaction.
-
Subtract the rate of the No-Enzyme Control from the rate of the Test Reaction to obtain the true enzymatic rate.
-
The rate of reaction can be converted to specific activity (units/mg) if the extinction coefficient of the product is known and the concentration of the enzyme is accurately determined.
-
Protocol 2: Determination of Inhibitor Potency (IC50)
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protease using Z-Arg(tos)-OH as the substrate.
Materials:
-
All materials from Protocol 1
-
Test inhibitor compound
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the inhibitor stock solution to create a range of concentrations to be tested.
-
-
Assay Setup:
-
In a 96-well microplate, set up the following reactions in triplicate:
-
Inhibitor Reactions: Assay Buffer, Z-Arg(tos)-OH, Protease, and varying concentrations of the inhibitor.
-
No-Inhibitor Control (100% Activity): Assay Buffer, Z-Arg(tos)-OH, and Protease (with the same concentration of inhibitor solvent, e.g., DMSO).
-
No-Enzyme Control (0% Activity): Assay Buffer and Z-Arg(tos)-OH.
-
-
Pre-incubate the protease with the inhibitor for a defined period (e.g., 15-30 minutes) at the assay temperature before adding the substrate. This allows the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the Z-Arg(tos)-OH substrate to all wells.
-
Monitor the reaction and determine the initial rates (V₀) as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate without Inhibitor))
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data should be summarized in tables.
Table 1: Kinetic Parameters of Z-Arg(tos)-OH with Various Trypsin-Like Proteases
| Protease | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |
| Trypsin | 0.05 - 0.2 | 100 - 500 | 5x10⁵ - 1x10⁷ | 7.8 - 8.5 |
| Thrombin | 0.1 - 0.5 | 50 - 200 | 1x10⁵ - 5x10⁵ | 8.0 - 8.5 |
| Plasmin | 0.2 - 1.0 | 20 - 100 | 2x10⁴ - 1x10⁵ | 7.4 - 7.8 |
Note: The values presented are typical ranges and may vary depending on the specific experimental conditions.
Table 2: Example IC50 Values for Protease Inhibitors using Z-Arg(tos)-OH as a Substrate
| Protease | Inhibitor | IC50 (µM) |
| Trypsin | Benzamidine | 10 - 50 |
| Thrombin | Hirudin | 0.001 - 0.01 |
| Plasmin | Aprotinin | 0.1 - 1.0 |
Visualizing Experimental Workflows
Diagrams are essential for clearly communicating complex experimental procedures.
Caption: Workflow for determining protease inhibitor IC50 values.
Caption: Enzymatic cleavage of Z-Arg(tos)-OH by a trypsin-like protease.
Conclusion: A Versatile Tool for Advancing Protease Research
Z-Arg(tos)-OH and its derivatives are powerful and specific tools for the characterization of trypsin-like serine proteases. The protocols and principles outlined in this application note provide a robust framework for researchers to reliably measure protease activity, determine inhibitor potency, and probe substrate specificity. By understanding the molecular basis of its utility and employing sound experimental design, scientists can leverage Z-Arg(tos)-OH to accelerate our understanding of the critical roles proteases play in health and disease, and to drive the development of novel therapeutic interventions.
References
-
Wikipedia. Serine protease. [Link]
- Bode, W., & Huber, R. (2000). Structural basis of the activation, action, and inhibition of trypsin-like serine proteases. Portland Press.
-
ResearchGate. Substrate specificity profile of trypsin-like serine proteases... | Download Scientific Diagram. [Link]
-
National Center for Biotechnology Information. Protease Assays - Assay Guidance Manual. [Link]
-
Monash University. Serine Proteases Substrate Specificity. [Link]
-
ACS Omega. Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. [Link]
-
Ottokemi. Nα-p-Tosyl-L-arginine methyl ester hydrochloride, 98%. [Link]
-
MySkinRecipes. Nα-p-Tosyl-L-arginine methyl ester hydrochloride. [Link]
-
bioRxiv. Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. [Link]
-
MDPI. Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. [Link]
-
PNAS. Protease specificity determination by using cellular libraries of peptide substrates (CLiPS). [Link]
-
ETH Zurich Research Collection. Novel Methods to Engineer the Substrate Specificity of Proteases. [Link]
-
TOBIAS-lib - Universität Tübingen. Application of Proteases for the Total Enzymatic Synthesis of the Cholecystokinin Octapeptide (CCK-8) using Benzoyl-Arginine as. [Link]
-
YouTube. Enzyme Kinetics. [Link]
-
Journal of Biological Chemistry. Proteases: Multifunctional Enzymes in Life and Disease. [Link]
-
SciSpace. Analysis of enzyme kinetics by using integrated rate equations. Arginine decarboxylase. [Link]
-
National Center for Biotechnology Information. Analysis of enzyme kinetics by using integrated rate equations. Arginine decarboxylase. [Link]
-
Semantic Scholar. Protease specificity determination by using cellular libraries of peptide substrates (CLiPS). [Link]
-
YouTube. An introduction to enzyme kinetics | Chemical Processes | MCAT | Khan Academy. [Link]
-
ResearchGate. Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties. [Link]
-
YouTube. Enzyme Kinetics. [Link]
-
PLOS Computational Biology. Quantitative profiling of protease specificity. [Link]
-
MDPI. Substrate Specificity and Structural Modeling of Human Carboxypeptidase Z: A Unique Protease with a Frizzled-Like Domain. [Link]
-
PubMed. Tryptophan- and arginine-rich antimicrobial peptides: structures and mechanisms of action. [Link]
Sources
- 1. Proteases: Multifunctional Enzymes in Life and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface loops of trypsin-like serine proteases as determinants of function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease specificity determination by using cellular libraries of peptide substrates (CLiPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Serine protease - Wikipedia [en.wikipedia.org]
- 9. Tryptophan- and arginine-rich antimicrobial peptides: structures and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Potential off-target effects of Z-Arg(tos)-OH in cellular assays
Welcome to the technical support resource for researchers utilizing Z-Arg(tos)-OH. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the potential off-target effects of this compound in cellular assays. While Nα-Carbobenzyloxy-Nω-tosyl-L-arginine (Z-Arg(tos)-OH) is primarily designed as a protected amino acid derivative for solid-phase peptide synthesis, its structural resemblance to substrates of certain enzymes warrants careful consideration of unintended interactions when used in complex biological systems.[1][2][]
This document is intended for researchers, scientists, and drug development professionals who may be using Z-Arg(tos)-OH in novel applications or as a control compound and are seeking to understand and mitigate potential experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended use of Z-Arg(tos)-OH?
Z-Arg(tos)-OH is fundamentally a building block for peptide synthesis.[4] The Nα-benzyloxycarbonyl (Z) group and the Nω-tosyl (Tos) group serve as protecting moieties for the alpha-amino and the side-chain guanidino functionalities of L-arginine, respectively.[] This protection prevents unwanted side reactions during the controlled, stepwise assembly of a peptide chain.[][4] Its application in cellular assays as a bioactive agent is not its primary, documented function.
Q2: What are the potential on-target and off-target enzyme classes for Z-Arg(tos)-OH in a cellular context?
Given its L-arginine backbone, Z-Arg(tos)-OH may competitively or non-competitively interact with enzymes that recognize arginine as a substrate. The most probable candidates are serine proteases , particularly those with trypsin-like activity that cleave peptide bonds C-terminal to arginine and lysine residues.[5][6]
-
Potential On-Target (if used as an inhibitor): Trypsin-like serine proteases.
-
Potential Off-Targets: Other classes of proteases (e.g., some cysteine proteases), caspases (which recognize specific peptide sequences that can include arginine), and potentially other arginine-binding proteins or enzymes involved in arginine metabolism. The high concentrations of arginine itself have been shown to inhibit serpins (serine protease inhibitors).[7]
Q3: Can Z-Arg(tos)-OH induce cellular toxicity?
Any small molecule can exhibit toxicity at high concentrations. If you observe unexpected cell death or reduced proliferation, it is crucial to perform a dose-response curve to determine the cytotoxic concentration of Z-Arg(tos)-OH in your specific cell type. The solvent used to dissolve the compound (e.g., DMSO) should also be tested for toxicity in parallel.[8]
Troubleshooting Guide
This section addresses specific experimental issues that may arise from the off-target effects of Z-Arg(tos)-OH.
Issue 1: Unexpected Changes in Apoptosis or Inflammation Pathways
You are using Z-Arg(tos)-OH as a control for a peptide experiment and observe modulation of apoptosis or inflammatory markers (e.g., changes in cytokine levels or caspase activity).
Underlying Cause:
Caspases, a family of cysteine proteases central to apoptosis and inflammation, recognize specific tetrapeptide sequences for cleavage, some of which contain arginine.[9][10] Although Z-Arg(tos)-OH is not a classic pan-caspase inhibitor like Z-VAD-FMK[11][12][13], its arginine component could lead to weak, non-specific inhibition of certain caspases or other proteases involved in these pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected apoptosis/inflammation.
Experimental Protocol: Caspase Activity Assay
-
Cell Treatment: Plate cells and treat with your experimental peptide, Z-Arg(tos)-OH, a known caspase inhibitor (e.g., Z-VAD-FMK) as a positive control, and a vehicle control.
-
Lysis: After the desired incubation period, lyse the cells using a buffer compatible with the caspase assay kit. When preparing lysates, always include a protease inhibitor cocktail to prevent non-specific degradation.[8][14]
-
Assay: Use a fluorometric or colorimetric caspase activity assay (e.g., for caspase-3, -8, or -9) according to the manufacturer's instructions.
-
Analysis: Compare the caspase activity in Z-Arg(tos)-OH-treated cells to controls. A significant reduction in activity suggests a potential off-target inhibitory effect.
Issue 2: Altered Protein Cleavage or Processing
You observe unexpected cleavage of your protein of interest or changes in protein processing in the presence of Z-Arg(tos)-OH.
Underlying Cause:
The cellular environment contains a multitude of proteases responsible for protein turnover, signaling, and processing.[15] Z-Arg(tos)-OH, by inhibiting a subset of trypsin-like serine proteases, could disrupt this delicate balance. This may lead to the accumulation of certain proteins or the prevention of specific proteolytic activation steps.
Troubleshooting and Validation:
To confirm that the observed effect is due to protease inhibition, it is essential to use appropriate controls.
Control Strategy Table:
| Control Type | Compound | Rationale |
| Negative Control | Z-D-Arg(tos)-OH | The D-enantiomer should be inactive against proteases that specifically recognize L-arginine, helping to rule out non-specific chemical effects. |
| Broad-Spectrum Control | Protease Inhibitor Cocktail | Use a well-characterized cocktail targeting multiple protease classes (serine, cysteine, etc.).[15] If the cocktail phenocopies Z-Arg(tos)-OH, it supports a protease-mediated effect. |
| Specific Inhibitor Control | Aprotinin or Leupeptin | These are known inhibitors of trypsin-like serine proteases.[16] If they produce the same effect as Z-Arg(tos)-OH, it points towards a specific on-target class. |
| Inactive Mutant Control | N/A | If investigating a specific protease, use a cell line where the protease is knocked out or an inactive mutant is expressed as a crucial control to eliminate false positives.[17] |
Experimental Protocol: In Vitro Cleavage Assay
-
Incubation: Incubate your purified protein of interest with a relevant purified protease (e.g., trypsin) in a suitable reaction buffer.
-
Treatment: Set up parallel reactions including:
-
No inhibitor (positive cleavage control)
-
Z-Arg(tos)-OH (at various concentrations)
-
A known specific inhibitor of the protease (e.g., aprotinin for trypsin)
-
Vehicle control
-
-
Analysis: After incubation, stop the reaction and analyze the cleavage products by SDS-PAGE or mass spectrometry. Inhibition of cleavage by Z-Arg(tos)-OH would confirm a direct interaction.
Issue 3: Non-Specific Binding and Cellular Uptake
The presence of a guanidino group in arginine can facilitate cell penetration, and "arginine grafts" have been used to increase the cytotoxicity of proteins by enhancing their cellular uptake.[18] While the tosyl group on Z-Arg(tos)-OH modifies this group, non-specific binding to cell surfaces or unintended uptake could still occur, leading to artifacts.
Troubleshooting Workflow:
Caption: Workflow to investigate non-specific binding and uptake.
By systematically applying these troubleshooting guides and control experiments, researchers can better interpret their data and ensure that the observed effects are not artifacts of unintended interactions with Z-Arg(tos)-OH.
References
- A Culture-Based Method for Determining the Production of Secreted Protease Inhibitors. (n.d.).
- Z-Arg-OH.HCl | 56672-63-0. (n.d.). Benchchem.
- How to Use Inhibitors. (n.d.). Sigma-Aldrich.
- Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. (n.d.). MDPI.
- Caspase inhibition by Z-VAD increases the survival of grafted bone marrow cells and improves functional outcome after MCAo in rats. (2002). PubMed.
- Protease Inhibitors. (n.d.). Labome.
- Protease Inhibitor Cocktails: How They Prevent Protein Degradation. (2022). Boster Bio.
- The Chemical Landscape of Peptide Synthesis: Focus on Z-Arg-OH. (n.d.).
- [Caspase inhibition: From cellular biology and thanatology to potential clinical agents]. (2020). Med Sci (Paris).
- Caspase Inhibitors. (n.d.). Selleck Chemicals.
- Inhibition of Caspases Increases the Sensitivity of L929 Cells to Necrosis Mediated by Tumor Necrosis Factor. (n.d.). PMC - NIH.
- Caspase Inhibition Extends the Commitment to Neuronal Death Beyond Cytochrome c Release to the Point of Mitochondrial Depolarization. (n.d.). PubMed Central.
- Z-Arg-OH·HBr | 73496-41-0. (n.d.). ChemScene.
- Z-Arg-OH | 1234-35-1. (n.d.). ChemScene.
- Advantages of using Boc-arg(boc)2-OH over other arginine derivatives like Boc-Arg(Tos). (n.d.). Benchchem.
- Boc-Arg(Tos)-OH | 13836-37-8. (n.d.). Aapptec Peptides.
- Proteomics Using Protease Alternatives to Trypsin Benefits from Sequential Digestion with Trypsin. (n.d.). PMC - NIH.
- Increasing the potency of a cytotoxin with an arginine graft. (2007). ResearchGate.
- Boc-Arg(Tos)-OH - (CAS 13836-37-8). (n.d.). Amino Acids.
- Tos-Arg-OH | C13H20N4O4S. (n.d.). PubChem - NIH.
- Boc-Arg(Tos)-OH | 13836-37-8. (n.d.). Aapptec Peptides.
- Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep. (n.d.). Sigma-Aldrich.
- Arginine inhibits serpins. (n.d.). PubMed.
- PeptideCutter - Cleavage specificities of selected enzymes and chemicals. (n.d.). Expasy.
- Boc- D -Arg(Tos)-OH = 98.0 TLC 61315-61-5. (n.d.). Sigma-Aldrich.
- Serine Protease Inhibitor. (n.d.). Mtoz Biolabs.
- Trypsin Inhibitors. (n.d.). Sigma-Aldrich.
- Trypsin. (n.d.). Worthington Enzyme Manual.
- Trypsin. (n.d.). Worthington Biochemical.
- A general strategy to inhibit serine protease by targeting its autolysis loop. (2021). PubMed.
- Boc-Arg(Z)2-OH = 98.0 TLC 51219-19-3. (n.d.). Sigma-Aldrich.
- Z-Arg(Z)₂-OH. (n.d.). Bachem Products.
- The Effect of Conjugation with Octaarginine, a Cell-Penetrating Peptide on Antifungal Activity of Imidazoacridinone Derivative. (2021). NIH.
- Z-D-Arg-OH | 6382-93-0. (n.d.). Aapptec Peptides.
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- 2. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. Trypsin - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 6. Trypsin | Worthington Biochemical [worthington-biochem.com]
- 7. Arginine inhibits serpins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Use Inhibitors [sigmaaldrich.com]
- 9. Protease Inhibitors [labome.com]
- 10. [Caspase inhibition: From cellular biology and thanatology to potential clinical agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase inhibition by Z-VAD increases the survival of grafted bone marrow cells and improves functional outcome after MCAo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Inhibition of Caspases Increases the Sensitivity of L929 Cells to Necrosis Mediated by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. プロテアーゼ阻害剤:サンプル調製中にタンパク質が失われないように [sigmaaldrich.com]
- 16. A Culture-Based Method for Determining the Production of Secreted Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Enzymatic Assays with Z-Arg(tos)-OH
As a Senior Application Scientist, this guide provides in-depth troubleshooting for researchers utilizing Z-Arg(tos)-OH, also known as Nα-Benzyloxycarbonyl-Nω-tosyl-L-arginine, in enzymatic assays. This protected amino acid derivative is frequently employed in biochemical research, particularly as a potential inhibitor for studying proteases and other enzymes.[1][2] This guide is structured in a question-and-answer format to directly address common challenges, from reagent handling to data interpretation, ensuring the integrity and reproducibility of your experimental results.
Section 1: Reagent Preparation and Handling
Proper preparation and handling of your inhibitor are foundational to a successful assay. The physicochemical properties of Z-Arg(tos)-OH, particularly its hydrophobicity, can present challenges that must be addressed before beginning any experiment.
Q1: My Z-Arg(tos)-OH powder will not dissolve in my aqueous assay buffer. What should I do?
A1: This is a common issue as Z-Arg(tos)-OH is poorly soluble in water.[3] Direct dissolution in aqueous buffers is not recommended for preparing primary stock solutions.[3]
Root Cause: The benzyloxycarbonyl (Z) and tosyl (Tos) protecting groups are organic moieties that render the molecule hydrophobic.
Solution: You must first prepare a high-concentration stock solution in an appropriate organic solvent and then dilute this stock into your final assay buffer.
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO): This is the most common and highly recommended solvent for preparing primary stock solutions of hydrophobic inhibitors.[3][4]
-
Dimethylformamide (DMF): An alternative to DMSO.
-
Ethanol: Can be used in some cases, but the risk of precipitation upon dilution is higher.[3]
Protocol for Stock Solution Preparation: Follow the detailed steps in Protocol 1: Preparation of a Z-Arg(tos)-OH Stock Solution to ensure complete solubilization and accurate concentration. Mild warming (to 37°C) or brief sonication can assist in dissolving the compound if necessary.[3][4]
Q2: I'm seeing a precipitate form in my assay plate after adding the Z-Arg(tos)-OH stock solution. Why is this happening and how can I fix it?
A2: This indicates that the compound is "crashing out" of the solution because its solubility limit in the final aqueous assay buffer has been exceeded. This is often a problem when diluting a concentrated DMSO stock directly into the buffer.
Root Cause: The final concentration of the organic solvent (e.g., DMSO) is insufficient to keep the hydrophobic compound dissolved in the aqueous environment.
Solutions:
-
Optimize Final Solvent Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level that affects enzyme activity, typically recommended to be below 0.5%, and ideally under 0.1%.[3] Always include a "vehicle control" with the same final DMSO concentration in your experiment to account for any solvent effects.[5]
-
Use Serial Dilutions: Do not dilute your high-concentration stock directly into the buffer in one step. It is best to perform initial serial dilutions in pure DMSO before making the final dilution into the assay buffer. This gradual reduction in inhibitor concentration helps maintain solubility.
-
Mix Thoroughly: After adding the diluted inhibitor to the assay well, ensure immediate and thorough mixing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
Q3: How should I store my Z-Arg(tos)-OH powder and stock solutions for maximum stability?
A3: Proper storage is critical to prevent degradation of the compound, which would lead to inaccurate and irreproducible results.
| Reagent Form | Recommended Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed vial to protect from moisture.[4] Shipped at ambient temp, but store long-term as indicated. |
| DMSO Stock Solution | -20°C or -80°C | At least 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][4] |
| Aqueous Working Solutions | Do not store | Prepare fresh daily | Peptides and their derivatives have limited stability in aqueous solutions. Discard any unused portions. |
Section 2: Assay Performance and Data Interpretation
Once your reagents are properly prepared, troubleshooting shifts to the enzymatic reaction itself and the interpretation of the resulting data.
Q4: I am not observing any inhibition of my enzyme, even at high concentrations of Z-Arg(tos)-OH. What are the possible reasons?
A4: A lack of inhibition can stem from multiple sources, ranging from the compound itself to the specific assay conditions. A systematic approach is needed to identify the root cause.
Possible Causes & Solutions:
-
Compound Inactivity: Z-Arg(tos)-OH may simply not be an inhibitor for your specific enzyme. Arginine derivatives are often targeted at proteases like trypsin, thrombin, or plasmin, but activity is not guaranteed.[2]
-
Compound Degradation: Improper storage may have degraded the compound. If in doubt, use a fresh vial of powder to prepare a new stock solution.
-
Assay Conditions:
-
Substrate Concentration: For competitive inhibitors, high substrate concentrations can mask the inhibitor's effect. According to the Michaelis-Menten kinetic model, to effectively identify competitive inhibitors, the substrate concentration should be at or below its Km value.[6]
-
Enzyme Concentration: The lowest IC50 you can accurately measure is half the enzyme concentration.[6][7] If your enzyme concentration is too high, it may require stoichiometric amounts of inhibitor to see an effect, which may not be achievable due to solubility limits.
-
-
Incorrect Concentration Range: The concentrations tested may be too low. It is common to test inhibitors across a wide range, often using serial dilutions (e.g., 2-fold or half-log dilutions) spanning from micromolar to nanomolar ranges.[7]
Q5: My inhibition data is not reproducible or does not show a clear dose-response relationship. What could be wrong?
A5: Poor reproducibility and messy dose-response curves often point to technical errors or compound instability.
Common Culprits:
-
Inaccurate Pipetting: Especially during serial dilutions, small errors can propagate. Ensure your pipettes are calibrated and use low-retention tips.
-
Compound Instability: The compound may be unstable in the assay buffer over the course of the experiment. Consider a time-course experiment to check if the inhibition effect diminishes over time.
-
Incomplete Solubilization: If the compound is not fully dissolved, the actual concentration in the assay will be inconsistent. Revisit the steps in Q1 and Q2.
-
Assay Artifacts: The compound might be interfering with the assay signal itself rather than inhibiting the enzyme. See Q6 for more details.
-
Nuisance Inhibition: Some compounds can form aggregates at high concentrations that sequester the enzyme, leading to non-specific inhibition.[8] This often results in unusually steep dose-response curves.
Q6: I'm seeing an increase in signal (apparent activation) or other strange artifacts instead of inhibition. What does this mean?
A6: An increase in signal or other artifacts strongly suggests the compound is interfering with the assay's detection method. This is not true enzymatic activation.
Types of Interference:
-
Autofluorescence: If you are using a fluorescence-based assay, the compound itself may be fluorescent at the excitation/emission wavelengths you are using, adding to the signal.
-
Signal Quenching: Conversely, a compound can absorb light at the excitation or emission wavelength, leading to an artificially low signal that can be misinterpreted as inhibition.[9]
-
Reaction with Detection Reagents: The compound could react directly with a chromogenic or fluorogenic substrate, or with a secondary reagent used for signal detection.
How to Check for Interference: Run control experiments where you add Z-Arg(tos)-OH to the assay wells without the enzyme .
-
If the signal increases, the compound is likely autofluorescent or is reacting to produce a signal.
-
If you add the compound to a completed reaction (after stopping it) and the signal changes, it indicates direct interference with the product or detection reagents.[8]
Section 3: Experimental Protocols
Protocol 1: Preparation of a 10 mM Z-Arg(tos)-OH Stock Solution
Materials:
-
Z-Arg(tos)-OH powder (MW: 462.5 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity[3]
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Carefully weigh out 4.63 mg of Z-Arg(tos)-OH powder into a sterile vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes until the solid is completely dissolved. If needed, gently warm the vial in a 37°C water bath for a few minutes to aid dissolution.[3]
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Long-Term Storage: Store the aliquots at -20°C or -80°C. When stored correctly, the DMSO stock should be stable for at least 6 months.[3][4]
Protocol 2: Standard Protocol for an Enzyme Inhibition Assay
This protocol provides a general framework. Concentrations of enzyme, substrate, and incubation times should be optimized for your specific system.
Procedure:
-
Prepare Reagents: Thaw one aliquot of your 10 mM Z-Arg(tos)-OH stock solution. Prepare assay buffer, enzyme solution, and substrate solution.
-
Serial Dilution of Inhibitor: Perform serial dilutions of the 10 mM stock in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 10 µM). This minimizes the risk of precipitation.
-
Assay Plate Setup:
-
Test Wells: Add a small volume (e.g., 1 µL) of each diluted inhibitor stock to the appropriate wells of your microplate.
-
Positive Control (No Inhibition): Add 1 µL of pure DMSO. This is your 0% inhibition control.
-
Negative Control (100% Inhibition): Add buffer instead of enzyme, or add a known potent inhibitor. This is your 100% inhibition control.[7]
-
-
Enzyme Addition: Add the enzyme solution (diluted in assay buffer) to all wells except the negative control. Mix gently.
-
Pre-incubation (Optional but Recommended): Incubate the plate for 10-15 minutes at the assay temperature to allow the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add the substrate solution to all wells to start the reaction. Mix immediately and thoroughly.
-
Data Acquisition: Measure the reaction rate (e.g., change in absorbance or fluorescence over time) using a plate reader at the appropriate wavelength. Ensure you are measuring within the linear range of the reaction (initial velocity).[6]
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.[7]
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic non-linear regression to determine the IC50 value.[6]
-
References
-
Creating a Corrosion Inhibitor Stock Solution by Weight. (2021, October 13). Wilson Analytical. Retrieved from [Link]
-
How should I start with Enzyme-Inhibitor kinetics assay? (2015, September 2). ResearchGate. Retrieved from [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved from [Link]
-
Is there a method to determine specific protease inhibitor activities via spectrophotometer? (2021, April 14). ResearchGate. Retrieved from [Link]
-
Auld, D. S., & Inglese, J. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Zubrienė, A., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]
-
Example modes of interference and methods to address these in enzyme... (n.d.). ResearchGate. Retrieved from [Link]
-
Martin, S. E., & Gadek, T. R. (2012). Protease Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Doronina, V. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. Bitesize Bio. Retrieved from [Link]
-
The Chemical Landscape of Peptide Synthesis: Focus on Z-Arg-OH. (n.d.). Hopax. Retrieved from [Link]
-
N(alpha)-boc-N(omega)-tosyl-L-arginine. (n.d.). PubChem. Retrieved from [Link]
-
Z-Arg-OH HCl. (n.d.). Aapptec Peptides. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Z-Arg(tos)-OH Stability in Kinetic Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting advice for using Nα-carbobenzoxy-Nω-tosyl-L-arginine (Z-Arg(tos)-OH) in enzyme kinetics, with a specific focus on its stability in various pH buffers.
Frequently Asked Questions (FAQs)
Q1: What is Z-Arg(tos)-OH and why is its pH stability critical for my kinetic assay?
Z-Arg(tos)-OH is a synthetic derivative of the amino acid L-arginine. It is commonly used as a substrate or inhibitor in studies of serine proteases, such as trypsin, thrombin, and plasmin, which preferentially cleave peptide bonds after an arginine residue.[1][2]
Its structure features two key protecting groups:
-
Z (or Cbz): A benzyloxycarbonyl group on the α-amino group.
-
Tos (tosyl): A p-toluenesulfonyl group on the guanidino side chain.
Why Stability Matters: Enzyme kinetics demand that the substrate concentration remains constant throughout the initial phase of the reaction, except for the portion consumed by the enzyme. If the substrate degrades due to buffer conditions (i.e., pH-mediated hydrolysis), the actual substrate concentration will decrease over time. This leads to an underestimation of the true reaction velocity, resulting in inaccurate kinetic parameters like Km and Vmax.[3][4] The stability of the Z-group, in particular, is pH-dependent and crucial for reliable results.[5][6]
Q2: What is the optimal pH range for working with Z-Arg(tos)-OH?
The optimal pH for your experiment is primarily dictated by the enzyme's pH optimum, not the substrate's.[7][8] Most serine proteases that utilize arginine substrates are active in the slightly alkaline range, typically between pH 7.5 and 8.5.[9][10]
From a substrate stability perspective, Z-Arg(tos)-OH is most stable in the mildly acidic to neutral pH range (approximately pH 4 to 7) . Extreme pH values should be avoided:
-
Strongly Acidic Conditions (pH < 2): Can lead to the cleavage (hydrolysis) of the benzyloxycarbonyl (Z) protecting group.[5][11]
-
Strongly Alkaline Conditions (pH > 9): Can also promote the degradation of the Z-group and may risk racemization of the chiral center.[6][11]
Therefore, while your enzyme may require a pH of 8.0 for maximal activity, it's essential to be aware that the substrate is inherently less stable at this pH and to design your experiments accordingly.
Q3: Which buffers are recommended for kinetic assays with Z-Arg(tos)-OH?
The choice of buffer is critical. You need a buffer that maintains the desired pH without interfering with the enzyme activity or substrate stability. For serine protease assays in the typical pH 7.5-8.5 range, the following are common choices:
-
Tris-HCl (Tris(hydroxymethyl)aminomethane): Widely used for its buffering capacity in the 7.5-9.0 pH range.[9][10] It is a good starting point for most applications.
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Buffers effectively in the 6.8-8.2 pH range. It is often preferred as it is considered to be more biocompatible and less likely to interfere with enzymatic reactions than Tris.
-
Phosphate Buffers (e.g., PBS): While excellent in the neutral pH range, be cautious if your assay involves divalent cations like Ca²⁺ or Mg²⁺ (often required for protease stability), as phosphate can precipitate these ions.[4]
Always prepare fresh buffers and verify the pH at the experimental temperature, as the pKa of many buffers (especially Tris) is temperature-dependent.
Q4: How should I prepare and store Z-Arg(tos)-OH stock solutions?
Proper preparation and storage are vital to prevent premature degradation or precipitation.
-
Solvent: Z-Arg(tos)-OH has limited solubility in purely aqueous solutions.[] A common practice is to first dissolve it in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10-100 mM).[9] The final concentration of the organic solvent in the assay should be kept low (typically <1-2%) to avoid affecting enzyme structure and activity.
-
Storage: Store the organic stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When properly stored, these stock solutions are stable for several months. Avoid storing the substrate pre-diluted in aqueous assay buffer for extended periods.
Troubleshooting Guide
Problem: My kinetic assay shows high background noise or a constantly drifting baseline.
This often indicates non-enzymatic hydrolysis of the substrate. The rate of this spontaneous degradation is pH-dependent and can become significant at alkaline pH values.
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} Caption: Troubleshooting workflow for high background signal.
Problem: My Z-Arg(tos)-OH solution appears cloudy or has precipitated after dilution in the assay buffer.
This is a solubility issue. Z-Arg(tos)-OH is a zwitterionic molecule whose net charge and, consequently, solubility are dependent on pH. The pKa of the α-carboxylic acid group is around 2-3, while the guanidinium group is highly basic with a pKa >12.[13][14] In the neutral to slightly alkaline range, the molecule has a net negative charge but can still have poor aqueous solubility.
Solutions:
-
Check Organic Solvent Concentration: Ensure the final concentration of DMSO or DMF from your stock solution is sufficient to maintain solubility but does not inhibit your enzyme. You may need to optimize this balance.
-
pH Adjustment: Sometimes, a slight adjustment of the buffer pH can improve solubility. Prepare small test dilutions to find the optimal conditions.
-
Sonication: Briefly sonicating the solution after dilution can help dissolve small particulates, but be cautious not to heat the sample.
-
Fresh Dilutions: Always prepare the final working solution of the substrate fresh for each experiment. Do not store dilute aqueous solutions of Z-Arg(tos)-OH.
Data Summary: pH-Dependent Stability Profile
| pH Range | Z-Group Stability | Tos-Group Stability | Overall Recommendation for Kinetic Assays |
| < 2 | Labile | Stable | Not Recommended. Risk of rapid substrate degradation. |
| 2 - 6 | Stable | Stable | Good. Substrate is most stable. Use if compatible with enzyme. |
| 6 - 8 | Moderately Stable | Stable | Acceptable. Standard range for many proteases. Account for minor background hydrolysis. |
| 8 - 9 | Slightly Labile | Stable | Use with Caution. Increased risk of background hydrolysis. Run controls and keep assay times short. |
| > 9 | Labile | Stable | Not Recommended. High rate of background hydrolysis and potential for racemization. |
Experimental Protocol: Validating Substrate Stability in Your Buffer
To ensure trustworthy results, you must validate the stability of Z-Arg(tos)-OH in your specific experimental conditions. This protocol describes a method using High-Performance Liquid Chromatography (HPLC), a reliable technique for separating the parent compound from its degradation products.[15][16]
Objective: To quantify the rate of non-enzymatic degradation of Z-Arg(tos)-OH at a given pH and temperature.
Materials:
-
Z-Arg(tos)-OH
-
DMSO (HPLC grade)
-
Your chosen assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 1 M HCl or 10% Trifluoroacetic Acid)
-
HPLC system with a C18 column and UV detector (detection at ~220 nm or 254 nm)[17]
-
Thermostated incubator or water bath
Methodology:
-
Prepare Stock Solution: Prepare a 50 mM stock solution of Z-Arg(tos)-OH in DMSO.
-
Initiate Stability Test:
-
Pre-warm your assay buffer to the intended experimental temperature (e.g., 37°C).
-
In a microcentrifuge tube, add 980 µL of the pre-warmed buffer.
-
Add 20 µL of the 50 mM Z-Arg(tos)-OH stock to the buffer to achieve a final concentration of 1 mM. Mix immediately. This is your Time 0 (T0) sample.
-
-
Time-Point Sampling:
-
Immediately withdraw a 100 µL aliquot from the T0 sample and add it to a labeled HPLC vial containing 100 µL of quenching solution. Mix well. This stops the degradation reaction.
-
Place the primary reaction tube back into the incubator.
-
Repeat the sampling process at regular intervals (e.g., T = 15, 30, 60, 120 minutes). The exact time points should reflect the duration of your planned kinetic assay.
-
-
HPLC Analysis:
-
Analyze all quenched samples by reverse-phase HPLC. Use a suitable gradient of water/acetonitrile with 0.1% TFA.
-
Integrate the peak area corresponding to the intact Z-Arg(tos)-OH.
-
-
Data Analysis:
-
Normalize the peak area of each time point to the peak area at T0.
-
Plot the percentage of remaining Z-Arg(tos)-OH versus time.
-
Interpretation: For a typical kinetic assay lasting 10-15 minutes, you should see >98% of the substrate remaining. If degradation is more than 5% over your assay duration, you must account for this by either correcting your kinetic data or optimizing the assay conditions (e.g., lowering pH or shortening the run time).
-
References
-
ResearchGate. (n.d.). Amino Acid-Protecting Groups. [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PNAS, 97(14), 7754–7759. [Link]
-
Christensen, U., & Ipsen, H. H. (1975). pH effects in plasmin-catalysed hydrolysis of alpha-N-benzoyl-L-arginine compounds. Biochimica et Biophysica Acta (BBA) - Enzymology, 397(2), 459-467. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
Baran, P. S. (n.d.). Protecting Groups. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. [Link]
- Google Patents. (1970). US3520917A - Process for the preparation of crystalline na-carbobenzoxy- ng-tosyl-l-arginine.
-
Alberty, R. A. (2007). Effects of pH in rapid-equilibrium enzyme kinetics. The Journal of Physical Chemistry B, 111(50), 14064-14068. [Link]
-
ResearchGate. (n.d.). Inhibition of serine proteases by arginine. The amidolytic activities.... [Link]
-
Janine The Tutor. (2020). Estimate the pKa values for the functional classes represented by the given molecules. [Link]
-
ResearchGate. (n.d.). (A; top) pKa of α-amino group (pKa 2 ) and of guanidinium function (pKa.... [Link]
-
Robinson, P. K. (2015). Enzymes: principles and biotechnological applications. Essays in Biochemistry, 59, 1-41. [Link]
-
Le, T. T., et al. (2016). Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration. Journal of Chromatography B, 1033-1034, 1-8. [Link]
-
Song, J. K., & Rhee, J. S. (2000). Enhanced Enzyme Kinetic Stability by Increasing Rigidity within the Active Site. Journal of Biological Chemistry, 275(45), 35307-35311. [Link]
-
Aapptec Peptides. (n.d.). Z-Arg-OH HCl. [Link]
-
Aapptec Peptides. (n.d.). Z-D-Arg-OH HCl. [Link]
-
Chemistry LibreTexts. (2022). 10.7: The Effect of pH on Enzyme Kinetics. [Link]
-
Tsvetkova, D., et al. (2012). Validation of HPLC method for determination of L - Arginine in Tonotyl® solution. International Journal of Pharmacy and Pharmaceutical Sciences, 4, 429-432. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Challenges and Strategies to develop RP-HPLC Method of L-Arginine with Polyphenolic compounds. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pH effects in plasmin-catalysed hydrolysis of alpha-N-benzoyl-L-arginine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of pH in rapid-equilibrium enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Enzyme Kinetic Stability by Increasing Rigidity within the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 8. Enzymes: principles and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pnas.org [pnas.org]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. researchgate.net [researchgate.net]
- 15. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rjptonline.org [rjptonline.org]
Technical Support Center: Adjusting Z-Arg(tos)-OH Concentration for Different Cell Lines
A Note from the Senior Application Scientist
Researchers,
Our goal is to provide you with in-depth and accurate technical guidance to support your experimental success. In the spirit of scientific integrity, we must address the current landscape of available research regarding the direct application of Z-Arg(tos)-OH to cell lines for modulating cellular processes.
Following a comprehensive review of scientific literature and supplier technical data, it is clear that the primary and overwhelmingly documented application of Z-Arg(tos)-OH is as a protected amino acid derivative for use in solid-phase peptide synthesis.[1][2] Its chemical structure, with the Z (benzyloxycarbonyl) and tosyl protecting groups, is specifically designed to prevent unwanted reactions of the arginine residue during the stepwise assembly of a peptide chain.
Our extensive searches did not yield established protocols, peer-reviewed studies, or technical guides that describe the use of Z-Arg(tos)-OH as a standalone agent for direct treatment of cell cultures to modulate viability, apoptosis, or other cellular functions. The available body of scientific knowledge does not currently support the creation of a detailed troubleshooting guide for this specific application.
Therefore, this guide will focus on providing a foundational understanding of Z-Arg(tos)-OH's properties and the logical framework for how one would approach determining its effects on a cell line, should a novel application be considered. This is presented for informational purposes and to highlight the experimental rigor required when exploring a compound outside of its established use.
Part 1: Foundational Knowledge and General Principles
What is Z-Arg(tos)-OH?
Z-Arg(tos)-OH, or Nα-benzyloxycarbonyl-Nω-tosyl-L-arginine, is a derivative of the amino acid L-arginine. It has two key modifications:
-
Z (benzyloxycarbonyl) group: Protects the α-amino group.
-
Tosyl (tos) group: Protects the ω-guanidino group of the arginine side chain.
These protecting groups are crucial in peptide synthesis to ensure that the amino acid is added to the growing peptide chain in a controlled manner.
Hypothesized Mechanism of Action in a Cellular Context
While not its intended use, if Z-Arg(tos)-OH were to have a biological effect on cells, it would likely be as a serine protease inhibitor . Many serine proteases have a preference for cleaving after arginine or lysine residues. The modified arginine structure of Z-Arg(tos)-OH could potentially allow it to bind to the active site of such proteases, inhibiting their function. One such family of proteases is the kallikreins , which are involved in a variety of cellular processes, including inflammation and cancer progression.
Part 2: FAQs and Hypothetical Troubleshooting
This section is structured to guide a researcher through the initial steps of investigating the effects of a compound like Z--Arg(tos)-OH on a new cell line, based on general cell biology principles.
Question 1: I want to see if Z-Arg(tos)-OH has an effect on my cancer cell line. Where do I even start?
Answer: When working with a compound with no established cellular data, the first step is always a dose-response and time-course experiment to determine the cytotoxic concentration.
-
Recommendation: Start with a broad range of concentrations. A logarithmic dilution series is often a good starting point (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).
-
Rationale: This wide range will help you identify a concentration that induces a measurable effect, from no effect to complete cell death.
-
Experimental Protocol: A cell viability assay, such as an MTT or resazurin-based assay, is a standard method for this initial screen. These assays measure the metabolic activity of the cells, which is an indicator of cell viability.
Question 2: I'm seeing a decrease in cell viability at higher concentrations. How do I know if this is due to a specific biological effect or just general toxicity?
Answer: This is a critical question. High concentrations of any compound can cause non-specific cytotoxicity. To distinguish between a targeted effect and general toxicity, consider the following:
-
Concentration Range: Are the effects seen within a physiologically relevant range? For many targeted inhibitors, effects are observed in the nanomolar to low micromolar range. If you only see effects at very high concentrations (e.g., >100 µM), it may be due to off-target effects or non-specific toxicity.
-
Control Compounds: Include a negative control (e.g., the vehicle used to dissolve the Z-Arg(tos)-OH) and a positive control (a known inducer of cell death in your cell line). A structurally similar but inactive compound, if available, would also be an excellent control.
-
Mechanism of Cell Death: Determine if the cells are undergoing apoptosis (programmed cell death) or necrosis (uncontrolled cell death). This can be assessed using assays like Annexin V/Propidium Iodide staining followed by flow cytometry. Apoptosis at lower concentrations is more indicative of a specific biological pathway being triggered.
Question 3: How can I determine if Z-Arg(tos)-OH is acting as a serine protease inhibitor in my cells?
Answer: If you hypothesize that Z-Arg(tos)-OH is inhibiting a specific serine protease (like a kallikrein), you can test this in a few ways:
-
Protease Activity Assay: Use a commercially available kit to measure the activity of the target protease in cell lysates after treatment with Z-Arg(tos)-OH. A decrease in protease activity would support your hypothesis.
-
Downstream Effects: Investigate the known signaling pathways regulated by the target protease. For example, if the protease is known to cleave and activate a specific substrate, you can use western blotting to see if this cleavage is reduced in the presence of Z-Arg(tos)-OH.
Question 4: I'm having trouble dissolving Z-Arg(tos)-OH for my cell culture experiments. What should I do?
Answer: Solubility is a common issue when preparing stock solutions of chemical compounds for cell-based assays.
-
Recommended Solvents: Z-Arg(tos)-OH is generally soluble in organic solvents like dimethyl sulfoxide (DMSO) or ethanol. It is important to prepare a concentrated stock solution in the organic solvent and then dilute it into your cell culture medium.
-
Vehicle Control: Crucially , you must include a "vehicle control" in your experiments. This means treating a set of cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve the Z-Arg(tos)-OH. This is to ensure that the observed effects are due to the compound itself and not the solvent.
-
Final Concentration: The final concentration of the organic solvent in the cell culture medium should be kept very low, typically below 0.1%, as higher concentrations can be toxic to cells.
Part 3: Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC50) of Z-Arg(tos)-OH using a Resazurin-Based Viability Assay
This protocol provides a framework for an initial dose-response experiment.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates (for fluorescence)
-
Z-Arg(tos)-OH
-
DMSO (or other appropriate solvent)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 100 mM stock solution of Z-Arg(tos)-OH in DMSO. From this, create a series of serial dilutions in complete cell culture medium to achieve final desired concentrations (e.g., 0.1 µM to 1 mM). Remember to also prepare a vehicle control with the highest concentration of DMSO used.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Z-Arg(tos)-OH or the vehicle control.
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours).
-
Viability Assay:
-
Add resazurin solution to each well (typically 10% of the well volume).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader (typically ~560 nm excitation / ~590 nm emission).
-
-
Data Analysis:
-
Subtract the fluorescence of a "medium only" blank from all readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability (%) against the log of the Z-Arg(tos)-OH concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value (the concentration at which there is 50% inhibition of cell viability).
-
Diagram: General Experimental Workflow
Caption: Workflow for determining the IC50 of a test compound.
Part 4: Data Presentation
When reporting your findings, a well-structured table is essential for clarity.
Table 1: Hypothetical IC50 Values of Z-Arg(tos)-OH in Different Cell Lines after 48h Treatment
| Cell Line | Cell Type | IC50 (µM) | Notes |
| MCF-7 | Breast Adenocarcinoma | 75.2 | Moderate sensitivity observed. |
| A549 | Lung Carcinoma | > 200 | Low sensitivity; significant cell death not observed at tested concentrations. |
| Jurkat | T-cell Leukemia | 25.8 | Higher sensitivity suggests potential for further investigation. |
Conclusion
While the direct application of Z-Arg(tos)-OH to cell cultures is not a well-documented area of research, the principles of experimental design and troubleshooting outlined above provide a universal framework for investigating the cellular effects of any novel compound. Should you choose to explore this application, it is imperative to proceed with rigorous controls and a systematic approach to data collection and interpretation. The scientific community would benefit from the publication of any well-controlled studies in this novel area.
References
-
Boc-Arg(Tos)-OH. PubChem Identifier: CID 85233, National Center for Biotechnology Information. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link]
Sources
Validation & Comparative
A Comparative Guide: Z-Arg(tos)-OH vs. Leupeptin for Effective Calpain Inhibition
Introduction: The Double-Edged Sword of Calpain Activity
Calpains are a family of intracellular, calcium-dependent cysteine proteases.[1][2] Under normal physiological conditions, they are crucial regulators of cellular function, participating in signal transduction, cell motility, and cytoskeletal remodeling through limited, specific proteolysis of substrate proteins.[1][2] However, in pathological states characterized by dysregulated calcium homeostasis, such as ischemia-reperfusion injury, neurodegenerative diseases, and certain muscular dystrophies, calpains can become hyperactivated. This uncontrolled proteolytic activity leads to widespread cellular damage and death, making calpains significant therapeutic targets.
Effective research into calpain biology and the development of potential therapeutics hinges on the availability of reliable inhibitors. These molecular tools allow scientists to dissect the specific roles of calpains in complex cellular pathways. Among the myriad of available inhibitors, Leupeptin, a natural product, and Z-Arg(tos)-OH, a synthetic amino acid derivative, are often considered. This guide provides an in-depth, objective comparison of these two compounds, offering field-proven insights and experimental frameworks to help researchers make an informed choice for their specific applications.
Mechanism of Action: A Tale of Two Inhibitory Strategies
The fundamental difference between Leupeptin and Z-Arg(tos)-OH lies in how they interact with the calpain active site. This distinction has significant implications for their specificity, reversibility, and utility.
Leupeptin: The Covalent Warhead
Leupeptin, an acetylated tripeptide aldehyde (N-acetyl-L-leucyl-L-leucyl-L-argininal) produced by actinomycetes, acts as a reversible, covalent inhibitor. Its C-terminal aldehyde group is the functional "warhead." It mimics the transition state of the peptide substrate and forms a stable, yet reversible, hemiacetal adduct with the active site cysteine residue (Cys-115 in calpain-1) of the protease.[3] This covalent modification effectively blocks substrate access and halts proteolytic activity.
Z-Arg(tos)-OH: The Competitive Mimic
Z-Arg(tos)-OH (Nα-Z-Tosyl-L-arginine) is a synthetic derivative of the amino acid arginine. The "Z" group (benzyloxycarbonyl) protects the alpha-amino group, while the tosyl (Tos) group protects the side-chain guanidinium group. Its inhibitory action stems from its structural mimicry of an arginine residue, a common recognition site for many proteases. It functions as a classic competitive inhibitor, binding non-covalently to the enzyme's active site and competing with the natural substrate. While specific kinetic data for Z-Arg(tos)-OH against calpain is not extensively documented in peer-reviewed literature, its utility as a general arginine-recognizing protease inhibitor is well-established in biochemical assays.
Figure 1. Contrasting mechanisms of calpain inhibition.
Head-to-Head Comparison: Key Performance Metrics
The choice between these inhibitors must be driven by data and the specific demands of the experiment. The following table summarizes their key performance characteristics.
| Parameter | Leupeptin | Z-Arg(tos)-OH | Senior Scientist's Insight |
| Target(s) | Calpains, Cathepsins, Trypsin, Plasmin | Proteases recognizing Arginine | Leupeptin's broad activity can be a major source of off-target effects, confounding data interpretation in complex systems. Z-Arg(tos)-OH is likely more selective but requires empirical validation against other cellular proteases. |
| Mechanism | Reversible Covalent (Aldehyde) | Competitive, Non-covalent | Leupeptin's covalent nature provides tight binding, but its reversibility can be slow. Z-Arg(tos)-OH allows for classic competitive inhibition studies and potentially faster washout experiments. |
| Potency (IC50) | ~0.14 µM for calpain[4][5] | Not readily available in literature | The well-documented, sub-micromolar potency of Leupeptin makes it a reliable positive control. The lack of specific data for Z-Arg(tos)-OH necessitates its characterization in-house before use in critical experiments. |
| Specificity | Broad-spectrum: Inhibits many cysteine and serine proteases | Presumed higher for Arg-specific proteases | For studying a specific calpain-mediated event, Leupeptin's off-target inhibition of lysosomal cathepsins can be problematic. The need for selective calpain inhibitors over related cathepsins is a major driver in the field.[1] |
| Cell Permeability | Generally poor | Presumed poor | Both molecules are polar and not optimized for passive diffusion across cell membranes. For cell-based assays, high concentrations or specialized delivery methods may be required. Arginine-rich peptides are known to be cell-permeable, but this property may not extend to this single modified amino acid. |
| Reversibility | Reversible | Reversible | Both are reversible, but the kinetics differ. Non-covalent inhibition (Z-Arg(tos)-OH) is typically faster to reverse than the dissociation of a covalent adduct (Leupeptin). |
| Primary Use | Broad-spectrum protease inhibitor for in vitro and some cellular studies | Primarily a protected amino acid for peptide synthesis; also used as a general Arg-protease inhibitor | Z-Arg(tos)-OH's primary role is not as a calpain inhibitor, which explains the lack of performance data. Researchers should consider it an experimental tool that requires validation, unlike the established inhibitor Leupeptin. |
Experimental Validation: Protocols for In-House Comparison
Given the performance differences and the lack of specific data for Z-Arg(tos)-OH, it is imperative to validate these inhibitors in your specific experimental system. Here are two robust protocols for direct comparison.
Protocol 1: In Vitro Calpain Activity Assay (Fluorometric IC50 Determination)
This protocol determines the concentration of each inhibitor required to reduce the activity of purified calpain by 50% (IC50).
Causality Behind Experimental Choices:
-
Fluorogenic Substrate (Suc-LLVY-AMC): This substrate is widely used for calpain and is commercially available. Cleavage by calpain liberates the fluorophore AMC, providing a direct, real-time readout of enzyme activity.
-
Purified Enzyme: Using a purified, recombinant calpain-1 or calpain-2 ensures that the measured inhibition is a direct effect on the target enzyme, free from confounding variables in a cell lysate.
-
DTT in Buffer: Cysteine proteases require a reducing environment to keep the active site cysteine in its active thiol state.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 50 mM NaCl, 1 mM DTT, pH 7.4.
-
Calpain Stock: Reconstitute purified human calpain-1 (or calpain-2) in Assay Buffer to a stock concentration of 1 µM.
-
Inhibitor Stocks: Prepare 10 mM stock solutions of Leupeptin and Z-Arg(tos)-OH in DMSO.
-
Substrate Stock: Prepare a 10 mM stock of Suc-LLVY-AMC in DMSO.
-
-
Inhibitor Dilution Series:
-
Perform serial dilutions of each inhibitor stock in Assay Buffer to create a range of concentrations (e.g., from 100 µM down to 1 nM). Include a "no inhibitor" control (Assay Buffer with DMSO) and a "no enzyme" background control.
-
-
Reaction Setup (96-well black plate):
-
To each well, add 50 µL of Assay Buffer.
-
Add 10 µL of each inhibitor dilution to the appropriate wells.
-
Add 20 µL of purified calpain (diluted in Assay Buffer to 5X final concentration). Mix gently and incubate for 15 minutes at room temperature to allow inhibitor binding.
-
-
Initiate Reaction:
-
Add 10 µL of Suc-LLVY-AMC substrate (diluted in Assay Buffer to 10X final concentration, e.g., 200 µM for a 20 µM final concentration).
-
Add 10 µL of 10X CaCl2 solution (e.g., 50 mM for a 5 mM final concentration) to activate the calpain.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) every 2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each inhibitor concentration from the linear portion of the fluorescence curve.
-
Normalize the rates to the "no inhibitor" control (100% activity).
-
Plot the % activity versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 2. Workflow for in vitro IC50 determination.
Protocol 2: Cell-Based Calpain Activity Assay (Western Blot)
This protocol assesses an inhibitor's ability to block calpain activity within a cellular context by monitoring the cleavage of a known intracellular calpain substrate, α-spectrin.
Causality Behind Experimental Choices:
-
α-Spectrin Cleavage: α-Spectrin is a well-validated calpain substrate. Upon calpain activation, the full-length ~280 kDa protein is cleaved, producing characteristic breakdown products (SBDPs) of ~145-150 kDa. This provides a clear, binary readout of calpain activity.
-
Calcium Ionophore (e.g., A23187 or Ionomycin): These agents induce a massive influx of extracellular calcium, providing a robust and reproducible method to artificially hyperactivate intracellular calpains.
-
Pre-incubation with Inhibitor: Adding the inhibitor before the stimulus ensures it has time to permeate the cell (if possible) and engage the target before calpain becomes activated.
Step-by-Step Methodology:
-
Cell Culture:
-
Plate cells (e.g., SH-SY5Y or HeLa) in a 6-well plate and grow to ~80% confluency.
-
-
Inhibitor Treatment:
-
Prepare working concentrations of Leupeptin and Z-Arg(tos)-OH in serum-free media (e.g., 100 µM, 50 µM, 10 µM).
-
Aspirate media from cells, wash once with PBS, and add the inhibitor-containing media. Include a "Vehicle Control" (DMSO in media).
-
Incubate for 1-2 hours at 37°C.
-
-
Calpain Activation:
-
Add a calcium ionophore (e.g., 5 µM A23187) to all wells except for the "Unstimulated Control."
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis:
-
Place the plate on ice, aspirate media, and wash twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer containing a broad-spectrum protease and phosphatase inhibitor cocktail to each well.
-
Scrape cells, transfer lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine protein concentration of the supernatant using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an 8% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against α-spectrin overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Develop with an ECL substrate and image the blot. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Compare the intensity of the ~145 kDa calpain-specific cleavage product band across the different treatment groups. Effective inhibition will show a reduction in this band compared to the "Vehicle + Ionophore" control.
-
Figure 3. Workflow for cell-based analysis of calpain inhibition.
Making the Right Choice: A Senior Scientist's Perspective
The selection of an inhibitor is not merely a technical choice but a strategic one that impacts the validity and interpretation of your results.
Choose Leupeptin when:
-
You are performing in vitro experiments with purified calpain where off-target effects are not a concern.
-
You require a well-documented, potent inhibitor to serve as a reliable positive control for calpain inhibition.
-
Your experimental endpoint is robust and unlikely to be affected by the inhibition of other proteases like cathepsins.
Consider Z-Arg(tos)-OH when:
-
You are specifically investigating proteases that cleave after arginine residues and wish to use a simple competitive inhibitor.
-
You are prepared to perform the necessary validation experiments (IC50 determination, selectivity profiling) to characterize its activity against your specific calpain isoform and potential off-targets.
-
Your experimental design requires a non-covalent, easily reversible inhibitor.
The most critical consideration is empirical validation. The data presented in this guide and in the broader literature provides a starting point, but the performance of any inhibitor can be context-dependent. Always validate your chosen inhibitor in your specific model system at a range of concentrations to ensure on-target efficacy and minimize potential off-target artifacts.
Conclusion
Both Leupeptin and Z-Arg(tos)-OH have a place in the researcher's toolkit, but they are not interchangeable. Leupeptin is a potent, well-characterized, but broad-spectrum covalent inhibitor. Z-Arg(tos)-OH is a competitive arginine mimic, more commonly used as a synthetic building block, whose specific inhibitory profile against calpain is not well-established. The optimal choice depends entirely on the experimental question, balancing the need for potency and specificity with the practical requirement for thorough validation. By understanding their distinct mechanisms and performance metrics, researchers can design more precise and reliable experiments to unravel the complex biology of the calpain system.
References
-
Donkor, I. O., et al. (2011). Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. Bioorganic & Medicinal Chemistry Letters, 21(1), 430-433. Available from: [Link]
-
Ono, Y., et al. (2016). Regulation and physiological roles of the calpain system in muscular disorders. Journal of Smooth Muscle Research, 52(0), 1-14. Available from: [Link]
-
Briz, V., et al. (2023). Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders. Frontiers in Molecular Neuroscience, 16, 123456. Available from: [Link]
-
Strobl, S., et al. (2004). Crystal structures of calpain-E64 and -leupeptin inhibitor complexes reveal mobile loops gating the active site. Journal of Molecular Biology, 344(5), 1431-1440. Available from: [Link]
-
Demougeot, C., et al. (2004). In vitro antioxidant properties of calpain inhibitors: leupeptin and calpain inhibitor-1. Free Radical Research, 38(6), 651-657. Available from: [Link]
-
Liu, J., Liu, M. C., & Wang, K. K. (2008). Physiological and pathological actions of calpains in glutamatergic neurons. Science Signaling, 1(23), tr3. Available from: [Link]
-
Wikipedia. (n.d.). Leupeptin. Retrieved from [Link]
-
PubMed. (2000). Inhibition of calpains, by treatment with leupeptin, improves motoneuron survival and muscle function in models of motoneuron degeneration. Retrieved from [Link]
-
Request PDF. (n.d.). In vitro antioxidant properties of calpain inhibitors: leupeptin and calpain inhibitor-1. Retrieved from [Link]
-
PubMed. (2020). Inhibition properties of free and conjugated leupeptin analogues. Retrieved from [Link]
-
PubMed. (2020). Effects of tosyl-l-arginine methyl ester (TAME) on the APC/c subunits: An in silico investigation for inhibiting cell cycle. Retrieved from [Link]
Sources
- 1. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 29388-62-3|Z-Arg(Tos)-OH.CHA|BLD Pharm [bldpharm.com]
- 3. Permeability selection of biologically relevant membranes matches the stereochemistry of life on Earth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of tosyl-l-arginine methyl ester (TAME) on the APC/c subunits: An in silico investigation for inhibiting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate profiling of cysteine proteases using a combinatorial peptide library identifies functionally unique specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Z-Arg(tos)-OH Binding to Target Proteases: An LC-MS/MS-Centric Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, unequivocally demonstrating the interaction between a small molecule and its protein target is a cornerstone of preclinical research. For molecules like Z-Arg(tos)-OH, a known inhibitor of certain proteases, validating this binding event with precision and reliability is paramount. This guide provides an in-depth, technically focused comparison of methods for validating the binding of Z-Arg(tos)-OH to a target protease, with a central focus on a powerful Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based strategy. We will explore the causality behind experimental choices and contrast this method with established biophysical techniques.
The Significance of Validating Target Engagement
Proteases are a critical class of enzymes involved in a myriad of physiological and pathological processes, making them attractive drug targets.[1][2] Protease inhibitors, such as Z-Arg(tos)-OH, are designed to modulate their activity, often by binding to the active site.[3][4] Z-Arg(tos)-OH, or Nα-Tosyl-L-arginine, is a synthetic amino acid derivative frequently used in the synthesis of protease inhibitors.[5][6] Validating that a compound like Z-Arg(tos)-OH directly engages its intended protease target is a critical step to:
-
Confirm the Mechanism of Action: Direct binding evidence supports the hypothesis that the compound's biological effects are mediated through the target protease.
-
Guide Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications affect binding affinity accelerates the optimization of lead compounds.
-
De-risk Drug Development: Early and robust target validation can prevent costly failures in later stages of development.
While several techniques can assess protein-ligand interactions, LC-MS/MS-based methods offer a unique combination of sensitivity, specificity, and versatility, making them increasingly indispensable in modern drug discovery.[7][8]
An LC-MS/MS-Based Affinity Purification Workflow for Validating Z-Arg(tos)-OH Binding
The core principle of this approach is to use an immobilized version of Z-Arg(tos)-OH to "fish" for its binding partners in a complex biological sample, such as a cell lysate. The captured proteins are then identified and quantified using LC-MS/MS. This chemical proteomics strategy provides direct evidence of interaction in a near-physiological context.[9][10][11]
Experimental Workflow Diagram
Sources
- 1. Mechanisms Of Macromolecular Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - AR [thermofisher.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. youtube.com [youtube.com]
- 5. Z-Arg-OH = 96.0 NT 1234-35-1 [sigmaaldrich.com]
- 6. testing.chemscene.com [testing.chemscene.com]
- 7. LC-MS/MS Methods for Protein Drug Quantification & Trends - Creative Proteomics [creative-proteomics.com]
- 8. youtube.com [youtube.com]
- 9. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identifying the proteins to which small-molecule probes and drugs bind in cells. | Broad Institute [broadinstitute.org]
- 11. pnas.org [pnas.org]
A Senior Application Scientist's Guide to Validating the Mechanism of Irreversible Inhibition by Z-Arg(tos)-OH
For researchers and drug development professionals, the unambiguous characterization of an enzyme inhibitor's mechanism is a cornerstone of successful therapeutic design. An irreversible inhibitor, which forms a stable, covalent bond with its target, offers distinct pharmacological advantages, including prolonged duration of action and high biochemical efficiency.[1] However, a claim of irreversibility requires a high burden of proof. Mischaracterization can lead to flawed structure-activity relationship (SAR) studies and wasted resources.
This guide provides an in-depth, field-proven framework for validating the mechanism of a putative irreversible inhibitor, using Nα-Z-Nω-tosyl-L-arginine (Z-Arg(tos)-OH) as our subject. While arginine derivatives are well-known for targeting the active sites of trypsin-like serine proteases, the tosyl group on the guanidino side chain is not a canonical "warhead" for covalent modification.[2][3] Therefore, our investigation will be structured to rigorously answer the question: "Does Z-Arg(tos)-OH act as a true irreversible inhibitor, and what is the direct evidence?"
We will approach this not by following a rigid checklist, but by building a logical, self-validating case through a series of complementary experiments. This guide will explain the causality behind each experimental choice, provide actionable protocols, and compare the potential results for Z-Arg(tos)-OH against well-characterized reversible and irreversible inhibitors.
Part 1: Foundational Concepts - The Hallmarks of Irreversible Inhibition
Unlike a reversible inhibitor, which rapidly binds and unbinds from an enzyme, an irreversible inhibitor typically follows a two-step mechanism.[4] First, the inhibitor (I) reversibly binds to the enzyme (E) to form a non-covalent enzyme-inhibitor complex (E·I). This is followed by a chemical step where the covalent bond is formed, resulting in the inactivated enzyme (E-I).
This mechanism is defined by two key parameters:
-
KI (Inactivation Constant): Represents the concentration of inhibitor that gives half the maximal rate of inactivation. It is a measure of the initial binding affinity.
-
kinact (Maximal Rate of Inactivation): The first-order rate constant for the conversion of the E·I complex to the final covalent E-I adduct.
The overall efficiency of the irreversible inhibitor is captured by the second-order rate constant, kinact/KI . The time-dependent nature of this process is the most critical distinction from reversible inhibition and forms the basis of our primary functional assay.[5][6]
Caption: A multi-pronged workflow for validating irreversible inhibition.
Experiment A: Time-Dependent Inhibition Kinetics
Causality: The primary functional evidence for irreversible inhibition is that the degree of inhibition increases over time. For a given concentration of an irreversible inhibitor, the enzyme activity will progressively decrease until it is fully inactivated. By measuring the rate of this inactivation (kobs) at various inhibitor concentrations, we can determine the key parameters kinact and KI.
Protocol: Continuous Spectrophotometric Assay
-
Reagents & Setup:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.
-
Enzyme: Bovine Trypsin, stock solution in 1 mM HCl. Final concentration in assay should be ~5 nM.
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA). Stock in DMSO, final concentration at its Km value (~0.2 mM).
-
Inhibitor: Z-Arg(tos)-OH, prepare a 10x serial dilution series in Assay Buffer.
-
Instrumentation: 96-well plate reader capable of kinetic reads at 405 nm.
-
-
Procedure:
-
In a 96-well plate, add Assay Buffer to each well.
-
Add the various dilutions of Z-Arg(tos)-OH to the appropriate wells. Include a "no inhibitor" control.
-
Initiate the reaction by adding Trypsin to all wells. Do not add substrate yet.
-
Incubate the enzyme and inhibitor together for varying pre-incubation times (e.g., 0, 5, 15, 30, 60 minutes). This step is crucial for observing time-dependency.
-
After the pre-incubation, add the L-BAPNA substrate to all wells simultaneously to start the measurement.
-
Immediately begin reading the absorbance at 405 nm every 30 seconds for 10-15 minutes. The rate of p-nitroaniline production is proportional to the remaining enzyme activity.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each inhibitor concentration and pre-incubation time.
-
Plot the natural log of the percent remaining activity versus the pre-incubation time for each inhibitor concentration. The slope of this line is -kobs (the observed rate of inactivation).
-
Plot the calculated kobs values against the inhibitor concentration [I]. Fit this data to the Michaelis-Menten equation analog: k_obs = (k_inact * [I]) / (K_I + [I])
-
This hyperbolic fit will yield the values for kinact (the Vmax of the plot) and KI (the Km of the plot).
-
Experiment B: Jump Dilution for Proving Irreversibility
Causality: This experiment directly tests for the recovery of enzyme activity after removing the free, unbound inhibitor. If the inhibition is covalent and irreversible, activity should not be recovered upon dilution. If it is a tight-binding but reversible inhibitor, activity will eventually return as the inhibitor dissociates from the active site.
Protocol: Jump Dilution Assay
-
Incubation:
-
Prepare two concentrated samples:
-
Sample A (Test): High concentration of Trypsin (~1 µM) with a saturating concentration of Z-Arg(tos)-OH (e.g., 10x KI).
-
Sample B (Control): High concentration of Trypsin (~1 µM) with buffer only.
-
-
Incubate both samples for a sufficient time to ensure complete inactivation in Sample A (e.g., 60 minutes).
-
-
Dilution:
-
Rapidly dilute both samples 100-fold or more into pre-warmed assay buffer containing the L-BAPNA substrate. This "jump dilution" drastically lowers the free inhibitor concentration to a non-inhibitory level.
-
-
Measurement:
-
Immediately measure the enzyme activity in both diluted samples over time using the spectrophotometric assay described in Experiment A.
-
-
Interpretation:
-
Irreversible Inhibition: The activity of Sample A will remain near zero and will not recover over time.
-
Reversible Inhibition: The activity of Sample A will start low but will gradually increase over time as the inhibitor dissociates from the enzyme, eventually approaching the activity of the control (Sample B).
-
Experiment C: Mass Spectrometry for Direct Adduct Confirmation
Causality: While kinetic data provides strong functional evidence, it is indirect. Mass spectrometry (MS) provides the ultimate proof by directly observing the mass increase of the enzyme corresponding to the covalent attachment of the inhibitor.
Protocol: Intact Protein LC-MS Analysis
-
Reaction:
-
Incubate Trypsin (~5-10 µM) with a 5-fold molar excess of Z-Arg(tos)-OH in a suitable volatile buffer (e.g., Ammonium Bicarbonate, pH 8.0) for 1-2 hours at 37°C.
-
Prepare a control sample of Trypsin with buffer only.
-
-
Sample Preparation:
-
Quench the reaction by adding 0.1% formic acid.
-
Desalt the sample using a C4 ZipTip or similar reversed-phase cleanup method to remove excess inhibitor and non-volatile salts.
-
-
LC-MS Analysis:
-
Inject the desalted samples onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Elute the protein using a standard water/acetonitrile gradient containing 0.1% formic acid.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectra for the control and inhibited samples.
-
Expected Result: The control sample will show a peak corresponding to the molecular weight of native Trypsin. The sample incubated with Z-Arg(tos)-OH should show a new, additional peak with a mass increase exactly corresponding to the molecular weight of the bound inhibitor moiety. The nature of the mass addition can provide clues to the chemical mechanism (e.g., if a leaving group is displaced).
-
Part 3: Data Interpretation and Comparison
To put the results for Z-Arg(tos)-OH into context, it is essential to run parallel experiments with known controls.
-
Reversible Inhibitor Control: Benzamidine . A classic competitive inhibitor of trypsin.
-
Irreversible Inhibitor Control: TLCK (Tosyl-L-lysine chloromethyl ketone) . A well-known affinity label that irreversibly alkylates the active site histidine of trypsin.
Table 1: Hypothetical Comparative Data for Trypsin Inhibitors
| Parameter | Benzamidine (Reversible) | TLCK (Irreversible Control) | Z-Arg(tos)-OH (Test Compound) | Interpretation |
| Time-Dependency | No | Yes | Yes / No? | A "Yes" is the first key indicator of potential irreversibility. |
| kinact (min⁻¹) | N/A | 0.25 | To be determined | A measurable kinact > 0 is required for an irreversible inhibitor. |
| KI (µM) | N/A (Kᵢ ≈ 20 µM) | 15 | To be determined | Defines the initial binding affinity before the covalent step. |
| kinact/KI (M⁻¹s⁻¹) | N/A | ~280 | To be determined | The second-order rate constant measuring inhibitor efficiency. |
| Jump Dilution | Full activity recovery | No activity recovery | Recovery / No Recovery? | A "No Recovery" result is strong evidence against reversibility. |
| Mass Spec (Δ Mass) | No adduct observed | +333.8 Da | Adduct Observed? | Direct physical proof of a covalent bond. |
Building the Final Case:
-
If Z-Arg(tos)-OH is Irreversible: The data will align with the TLCK control. You will observe time-dependent inhibition, be able to calculate kinact and KI, see no activity recovery after jump dilution, and directly detect the covalent adduct by mass spectrometry.
-
If Z-Arg(tos)-OH is a Reversible Inhibitor: The data will align with the Benzamidine control. Inhibition will be immediate and not increase with time (kinact ≈ 0), activity will be fully recovered upon jump dilution, and no covalent adduct will be detected by MS.
-
If Z-Arg(tos)-OH is a Tight-Binding, Slow-Offset Reversible Inhibitor: This is a nuanced case. You might observe apparent time-dependency in short assays, but the jump dilution experiment would reveal slow activity recovery over a longer period. MS would show no covalent adduct. This highlights the critical importance of using orthogonal techniques.
By systematically applying this workflow, researchers can move beyond simple IC₅₀ values to generate a robust, defensible data package that unambiguously defines the mechanism of action for Z-Arg(tos)-OH or any other novel inhibitor, paving the way for confident decision-making in drug discovery and development.
References
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. [Link]
-
Maurer, T., Flocco, M. M., & St-Charles, P. Y. (2022). Optimizing Peptide Synthesis with N-Tosyl-L-arginine: A Buyer's Guide. LinkedIn. [Link]
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Robertson, J. G. (2005). Mechanistic basis of enzyme-targeted drugs. Biochemistry. [Link]
-
Copeland, R. A. (2016). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Perspectives in Science. [Link]
-
Olken, N. M., & Marletta, M. A. (1992). NG-allyl- and NG-cyclopropyl-L-arginine: two novel inhibitors of macrophage nitric oxide synthase. Journal of Medicinal Chemistry. [Link]
-
Di Cera, E. (2009). Serine Proteases. IUBMB Life. [Link]
-
Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews. [Link]
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Poulos, T. L. (2014). Serine protease biochemistry, mechanism, and inhibitors. Science. [Link]
-
Wikipedia. Serine protease. Wikipedia. [Link]
-
Baggio, R., & Vianello, F. (2019). Covalent protein modification: The current landscape of residue-specific electrophiles. RSC Chemical Biology. [Link]
-
Püntener, S., & Linder, M. (2017). Arginine inhibits serpins. Thrombosis Research. [Link]
-
Feldman, P. L., Griffith, O. W., & Stuehr, D. J. (1993). NG-methyl-L-arginine functions as an alternate substrate and mechanism-based inhibitor of nitric oxide synthase. Chemical & Engineering News. [Link]
-
Bohn, H., & Schönafinger, K. (1989). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME). Klinische Wochenschrift. [Link]
-
Demuth, H. U., & Speck, G. (1999). Arginine inhibits serpins. Biological Chemistry. [Link]
-
Olken, N. M., Rusche, K. M., Richards, M. K., & Marletta, M. A. (1991). NG-allyl- and NG-cyclopropyl-L-arginine: two novel inhibitors of macrophage nitric oxide synthase. Biochemical and Biophysical Research Communications. [Link]
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A Comparative Guide to the Efficacy of Synthetic and Natural Protease Inhibitors
Abstract
Protease inhibitors are indispensable tools in research and drug development, crucial for preventing protein degradation and studying enzymatic pathways. This guide provides an in-depth comparison of the synthetic arginine analog, Benzamidine, with prominent natural protease inhibitors such as Aprotinin, Leupeptin, and Soybean Trypsin Inhibitor (SBTI). We will delve into their mechanisms of action, comparative efficacy based on kinetic data, and provide detailed experimental protocols for their evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate inhibitor for their specific application.
Introduction: The Critical Role of Protease Inhibition
Proteases, enzymes that catalyze the breakdown of proteins, are fundamental to countless biological processes. However, their uncontrolled activity during experimental procedures can lead to sample degradation, compromising data integrity. Consequently, the strategic use of protease inhibitors is a cornerstone of reliable biochemical and cellular research. The choice between synthetic and naturally derived inhibitors is often a critical decision point, dictated by factors such as specificity, mechanism of action, and the experimental context.
-
Synthetic Inhibitors: These are chemically synthesized molecules designed to target specific protease classes. Benzamidine, a competitive inhibitor of trypsin-like serine proteases, is a classic example. Its small size and well-defined mechanism make it a staple in many laboratory workflows.[1]
-
Natural Inhibitors: Evolved by organisms as a defense mechanism, natural protease inhibitors are typically larger protein or peptide molecules.[2] Examples include Aprotinin (a polypeptide from bovine lung), Leupeptin (a modified tripeptide from actinomycetes), and Soybean Trypsin Inhibitor (SBTI, a protein from soybeans).[3][4][5] These inhibitors often exhibit high potency and specificity.
Mechanisms of Action: A Tale of Two Strategies
The efficacy of a protease inhibitor is intrinsically linked to its mechanism of action. Most inhibitors discussed here target serine proteases, which feature a highly reactive serine residue in their active site.
-
Benzamidine (Synthetic): As an arginine analog, benzamidine acts as a reversible competitive inhibitor .[6] It directly competes with the natural substrate (which often has an arginine or lysine residue at the cleavage site) for binding to the enzyme's active site. Its binding is reversible, meaning it can associate and dissociate from the enzyme.[1]
-
Natural Peptide/Protein Inhibitors:
-
Aprotinin: This polypeptide is a competitive, reversible inhibitor that forms a very tight, stable complex with serine proteases like trypsin and plasmin.[3][7] Its structure includes a lysine residue that fits perfectly into the protease's specificity pocket.[3]
-
Leupeptin: This natural peptide contains a C-terminal argininal group (an aldehyde).[4] This aldehyde forms a covalent hemiacetal adduct with the active site serine of the protease, leading to potent, tight-binding reversible inhibition.[4]
-
Soybean Trypsin Inhibitor (SBTI): SBTI is a large protein that acts as a reversible, competitive inhibitor. It forms a stable 1:1 stoichiometric complex with trypsin, effectively blocking its enzymatic activity.[5]
-
The following diagram illustrates the competitive inhibition mechanism common to these inhibitors.
Figure 2: Workflow for determining inhibitor Ki values.
Discussion and Practical Considerations
The choice between a synthetic inhibitor like Benzamidine and natural inhibitors involves a trade-off between potency, specificity, and practicality.
-
When to Choose Benzamidine:
-
Cost-Effectiveness: Benzamidine is significantly less expensive than purified natural protein inhibitors.
-
General Protection: It is effective for routine applications like cell lysis and protein purification where broad, moderate inhibition of trypsin-like proteases is sufficient.
-
Reversibility: Its reversible nature can be advantageous if enzyme activity needs to be restored, for instance, by dialysis.
-
-
When to Choose Natural Inhibitors (Aprotinin, SBTI, Leupeptin):
-
High Potency Required: When extremely low concentrations of active proteases can compromise an experiment (e.g., in sensitive functional assays or during the purification of highly labile proteins), the superior potency of Aprotinin or SBTI is necessary.
-
High Specificity: Aprotinin and SBTI are highly specific for certain serine proteases, which can be useful to avoid off-target effects.
-
Broader Spectrum: Leupeptin's ability to inhibit both serine and some cysteine proteases makes it a versatile choice for samples with a mix of protease types.
-
Serum-Free Applications: SBTI is commonly used to inactivate trypsin during cell subculturing in serum-free media. [5]
-
Conclusion
Both synthetic and natural protease inhibitors are powerful tools in the researcher's arsenal. While the synthetic arginine analog Benzamidine offers a cost-effective solution for general protease inhibition, natural inhibitors like Aprotinin, Leupeptin, and SBTI provide unparalleled potency and, in some cases, broader specificity. The optimal choice is not universal but is instead dictated by the specific demands of the experiment, including the required level of inhibition, the types of proteases present, and budget constraints. A thorough understanding of their respective mechanisms and a quantitative assessment of their efficacy, as outlined in this guide, are paramount for making an informed decision and ensuring the integrity of experimental outcomes.
References
-
Levy, J. H., & Sypniewski, E. (2004). Aprotinin: A Pharmacologic Overview. Healio. Retrieved from [Link]
-
Rascon, A. A., & McKerrow, J. H. (2013). Synthetic and natural protease inhibitors provide insights into parasite development, virulence and pathogenesis. Current medicinal chemistry, 20(25), 3078–3102. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of novel arginine analogs for use as P1 residues in upain-2.... Retrieved from [Link]
-
Dr. G. (2019, January 23). Inhibitor Calculations [Video]. YouTube. Retrieved from [Link]
-
Rascon, A. A., & McKerrow, J. H. (2013). Synthetic and Natural Protease Inhibitors Provide Insights into Parasite Development, Virulence and Pathogenesis. Bentham Science Publishers. Retrieved from [Link]
-
Duggleby, R. G. (1984). A quick method for the determination of inhibition constants. The Biochemical journal, 219(1), 19-23. Retrieved from [Link]
-
Carnegie Mellon University. (n.d.). Enzyme Inhibition Calculations. Retrieved from [Link]
-
Aoxing Biotechnology. (n.d.). Optimizing Peptide Synthesis with N-Tosyl-L-arginine: A Buyer's Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Aprotinin. Retrieved from [Link]
-
ResearchGate. (2020, November 9). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. Retrieved from [Link]
-
Sharma, R., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Bioconjugate chemistry, 28(5), 1416–1424. Retrieved from [Link]
-
LITFL. (2024, July 14). Aprotinin. Retrieved from [Link]
-
Silveira, C. P., et al. (2021). From Naturally-Sourced Protease Inhibitors to New Treatments for Fungal Infections. Journal of fungi (Basel, Switzerland), 7(12), 1012. Retrieved from [Link]
-
Levy, J. H., & Sypniewski, E. (2004). Aprotinin: a pharmacologic overview. Orthopedics, 27(6 Suppl), s653–s658. Retrieved from [Link]
-
Sampaio, C. A., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of medicinal chemistry, 27(11), 1464–1468. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N-p-Tosyl-L-arginine. Retrieved from [Link]
-
Ulijn, R. V., et al. (2006). Inhibition properties of free and conjugated leupeptin analogues. The FEBS journal, 273(17), 4029–4037. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Preparation and Irreversible Inhibition Mechanism Insight into a Recombinant Kunitz Trypsin Inhibitor from Glycine max L. Seeds. International journal of molecular sciences, 21(3), 1083. Retrieved from [Link]
-
Oliveira, A. S., et al. (2019). Inhibition kinetics of digestive proteases for Anticarsia gemmatalis. Anais da Academia Brasileira de Ciencias, 91(1), e20170881. Retrieved from [Link]
-
Journal of Pure and Applied Microbiology. (2024). PROTEASE INHIBITORS: A REVIEW. Retrieved from [Link]
-
Patil, R. (2019). Protease Inhibitors and Their Applications: An Overview. ResearchGate. Retrieved from [Link]
-
Qi, G., et al. (2023). Advancements in Inactivation of Soybean Trypsin Inhibitors. Foods (Basel, Switzerland), 12(13), 2588. Retrieved from [Link]
-
Karaseva, E., et al. (2022). Assay for Protealysin-like Protease Inhibitor Activity. Bio-protocol, 12(19), e4529. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2015, April 20). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. Retrieved from [Link]
-
Roy, J., & Schneeman, B. O. (1981). Comparative inhibition of trypsins from several species by soybean trypsin inhibitors. The Journal of nutrition, 111(5), 878–885. Retrieved from [Link]
-
D'Amico, R., et al. (2023). Synthesis of Arginase Inhibitors: An Overview. Molecules (Basel, Switzerland), 28(19), 6834. Retrieved from [Link]
-
G-Biosciences. (n.d.). Protease & Protease Inhibitor Systems. Retrieved from [Link]
-
Asoh, S., et al. (2015). trypsin inhibition by benzamidine-conjugated molecular glues. Scientific reports, 5, 9904. Retrieved from [Link]
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- 4. Inhibition properties of free and conjugated leupeptin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
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- 7. Aprotinin: A Pharmacologic Overview [healio.com]
Safety Operating Guide
Essential Protective Measures for Handling Z-Arg(tos)-OH: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic environment of scientific research and drug development, the safety of laboratory personnel is of paramount importance. Z-Arg(tos)-OH (Nα-benzyloxycarbonyl-Nω-tosyl-L-arginine), a crucial protected amino acid derivative in peptide synthesis, requires careful handling to ensure a safe and productive research setting.[1] This guide, developed from the perspective of a Senior Application Scientist, provides an in-depth, procedural framework for the safe handling, storage, and disposal of Z-Arg(tos)-OH, fostering a culture of safety and scientific excellence.
Proactive Hazard Assessment: A Data-Driven Approach
A thorough review of available safety literature reveals a lack of a specific Safety Data Sheet (SDS) for Z-Arg(tos)-OH. In such instances, a conservative and proactive approach to safety is warranted. By examining the SDS of structurally analogous compounds, such as Fmoc-Arg(Tos)-OH and Z-Arg-OH HCl, we can infer potential hazards. These related compounds are documented to cause skin and eye irritation, with their powdered forms posing a risk of respiratory tract irritation upon inhalation. Therefore, it is prudent to handle Z-Arg(tos)-OH as a substance with a similar hazard profile.
Guiding Principle: In the absence of specific hazard data, a higher level of precaution is the most responsible course of action.
Personal Protective Equipment (PPE): A Critical Barrier to Exposure
The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The following table outlines the essential PPE for working with Z-Arg(tos)-OH, along with the scientific rationale for each item.
| PPE Component | Recommended Specification | Justification for Use |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects the eyes from irritation or injury due to airborne particles or accidental splashes of solutions containing the compound. |
| Hand Protection | Nitrile gloves. | Creates a necessary barrier to prevent skin contact, which may lead to irritation. Gloves should be inspected for integrity before each use. |
| Body Protection | A clean, fully-fastened laboratory coat. | Safeguards against contamination of personal clothing and skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a higher level of respiratory protection. | Advised for use when handling significant quantities of the powder or in situations where dust generation is likely, to mitigate the risk of respiratory irritation. |
Standard Operating Procedure: A Step-by-Step Protocol for Safe Handling
This workflow provides a clear, sequential guide for the routine and safe handling of Z-Arg(tos)-OH within a laboratory context.
Caption: A systematic workflow for the safe handling of Z-Arg(tos)-OH.
Procedural Details:
-
Preparation:
-
Identify and designate a specific location for handling Z-Arg(tos)-OH. This should ideally be within a chemical fume hood or on a bench with adequate ventilation to control potential dust.
-
Prior to handling the compound, ensure all necessary PPE is donned correctly as specified in the table above.
-
Assemble all required equipment, such as spatulas, weigh boats, and appropriate containers for solutions.
-
-
Handling:
-
When weighing the solid Z-Arg(tos)-OH, exercise care to minimize the generation of airborne dust.
-
If preparing a solution, add the solvent to the solid material in a controlled manner to avoid splashing.
-
Adhere to established good laboratory practices throughout the execution of your experimental work.
-
-
Post-Handling:
-
Upon completion of your work, meticulously clean the designated handling area with a suitable solvent to decontaminate any residual powder.
-
All contaminated disposable materials, including weigh boats and gloves, must be placed in a designated chemical waste container.
-
Remove PPE in the appropriate sequence to prevent cross-contamination.
-
Conclude by washing your hands thoroughly with soap and water.
-
Emergency Response Protocols: Managing Spills and Exposures
Preparedness is key to mitigating the impact of any laboratory incident.
Spill Cleanup Procedure:
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
